Product packaging for IGF1Rtide(Cat. No.:CAS No. 172615-51-9)

IGF1Rtide

Cat. No.: B574117
CAS No.: 172615-51-9
M. Wt: 1595.819
InChI Key: KVGQVWWLDJKNMP-YCOAWBJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IGF1Rtide is a useful research compound. Its molecular formula is C73H114N18O22 and its molecular weight is 1595.819. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H114N18O22 B574117 IGF1Rtide CAS No. 172615-51-9

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGQVWWLDJKNMP-YCOAWBJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H114N18O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1595.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the IGF1Rtide Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGF1Rtide is a synthetic peptide widely utilized in kinase activity assays, primarily as a substrate for the Insulin-like Growth Factor 1 Receptor (IGF-1R) and other related tyrosine kinases. Its sequence is derived from a key phosphorylation site within the Insulin Receptor Substrate 1 (IRS-1), a critical downstream effector in the IGF-1 and insulin signaling pathways. This guide provides a comprehensive overview of this compound, including its sequence, its role in the IGF-1R signaling cascade, and detailed methodologies for its use in experimental settings.

Core Properties of this compound

The fundamental characteristics of the this compound peptide are summarized below.

PropertyDescription
Amino Acid Sequence KKKSPGEYVNIEFG[1][2]
One-Letter Code KKKSPGEYVNIEFG
Source Derived from human Insulin Receptor Substrate 1 (IRS-1) protein, corresponding to residues 891-902.[1][2]
Molecular Weight Approximately 1595.83 Da[1][2]
Primary Application Substrate in in vitro kinase assays for tyrosine kinases, notably IGF-1R and RET kinase.[3][4]

The IGF-1 Receptor Signaling Pathway

This compound's utility as a research tool is intrinsically linked to its origin within the IGF-1 receptor (IGF-1R) signaling pathway. This pathway is crucial for cellular growth, proliferation, differentiation, and survival.[5][6][7] The binding of IGF-1 to its receptor initiates a cascade of intracellular signaling events, with IRS-1 playing a central role.

Upon ligand binding, the IGF-1R undergoes autophosphorylation, creating docking sites for various substrate proteins, including IRS-1.[8][9] IRS-1 is then phosphorylated on multiple tyrosine residues by the activated IGF-1R. These phosphorylated tyrosine residues serve as recruitment sites for proteins containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two primary pathways: the PI3K/Akt pathway, which is primarily involved in cell survival and metabolism, and the Ras/MAPK pathway, which is mainly associated with cell proliferation and differentiation.[5][6][7][8]

The sequence of this compound mimics a specific tyrosine phosphorylation site on IRS-1, making it an excellent tool to study the kinase activity of IGF-1R and other kinases that recognize this motif. The serine/threonine phosphorylation of IRS-1 is also a key regulatory mechanism that can modulate insulin sensitivity.[[“]][11][12][13]

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binding & Activation IRS-1 IRS-1 IGF-1R->IRS-1 Phosphorylation PI3K PI3K IRS-1->PI3K Recruitment & Activation Grb2/Sos Grb2/Sos IRS-1->Grb2/Sos Recruitment Akt Akt PI3K->Akt Activation Cell Survival & Metabolism Cell Survival & Metabolism Akt->Cell Survival & Metabolism Promotes Ras Ras Grb2/Sos->Ras Activation MAPK Cascade MAPK Cascade Ras->MAPK Cascade Activation Cell Proliferation & Differentiation Cell Proliferation & Differentiation MAPK Cascade->Cell Proliferation & Differentiation Promotes

Figure 1: Simplified diagram of the IGF-1R signaling pathway.

Experimental Protocols Utilizing this compound

This compound is predominantly used in in vitro kinase assays to measure the activity of specific tyrosine kinases. Below are generalized protocols for conducting such assays. Note that specific conditions such as buffer components, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase and experimental setup.

General In Vitro Kinase Assay (Radiometric)

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.

Materials:

  • Active Kinase (e.g., recombinant IGF-1R)

  • This compound peptide

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose Paper (e.g., P81)

  • 1% Phosphoric Acid

  • Scintillation Counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the active kinase, and the this compound substrate. A typical final concentration for this compound is in the range of 250 µM.

  • Initiation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized, but a common starting point is 5 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper.

  • Washing: Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Active Kinase

  • This compound peptide

  • Kinase Reaction Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Reagents (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction by combining the kinase, this compound, ATP, and the appropriate reaction buffer in a multi-well plate.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Combine Combine Kinase, this compound, and Kinase Buffer Initiate Initiate with ATP (Radiolabeled or Cold) Combine->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Radiometric Spot on P81 Paper, Wash, Scintillation Counting Incubate->Radiometric Radiometric Method Luminescence Add ADP-Glo Reagents, Measure Luminescence Incubate->Luminescence Luminescence Method

Figure 2: General experimental workflow for an in vitro kinase assay using this compound.

Quantitative Data

ParameterDescriptionTypical Range/Unit
Peptide Concentration The concentration of this compound used in the assay.100 - 500 µM
ATP Concentration The concentration of ATP, a co-substrate for the kinase.1 - 100 µM
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate.µM
Vmax (Maximum Velocity) The maximum rate of the enzymatic reaction.µM/min or similar
IC50 (Inhibitor) The concentration of an inhibitor that reduces the kinase activity by 50%.nM to µM

Conclusion

This compound is a valuable tool for researchers in cell signaling and drug discovery. Its defined sequence, derived from a key biological phosphorylation site, allows for the specific and sensitive measurement of tyrosine kinase activity. The methodologies outlined in this guide provide a solid foundation for the design and execution of experiments aimed at elucidating kinase function and identifying novel kinase inhibitors. As with any experimental system, optimization of the assay conditions is crucial for obtaining robust and reproducible data.

References

IGF1Rtide as a Substrate for RET Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide, IGF1Rtide, as a substrate for the Rearranged during Transfection (RET) receptor tyrosine kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support research and development efforts in oncology and neurobiology.

Executive Summary

The RET receptor tyrosine kinase is a critical mediator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers. In vitro characterization of RET kinase activity is fundamental for drug discovery and mechanistic studies. The synthetic peptide, this compound, derived from Insulin Receptor Substrate 1 (IRS-1), has been established as a reliable and efficient substrate for monitoring RET kinase activity in various assay formats. This guide consolidates the available technical information regarding the use of this compound in RET kinase research.

Quantitative Data: this compound as a RET Kinase Substrate

While specific kinetic constants (Km and kcat) for the interaction between RET kinase and this compound are not extensively published, the peptide is widely used in commercial kinase assay systems. The provided data from literature and commercial suppliers offer practical parameters for experimental design.

Table 1: Properties of this compound

PropertyValueSource
Sequence KKKSPGEYVNIEFG--INVALID-LINK--, --INVALID-LINK--
Derivation Human IRS-1 protein (residues 891-902)--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 1595.83 g/mol --INVALID-LINK--
Purity ≥95% (HPLC)--INVALID-LINK--

Table 2: Reported Kinetic Parameters for RET Kinase (using ATP)

Note: While these values are for ATP, they are critical for designing kinase assays with this compound as the peptide substrate.

RET Kinase VariantKm (ATP)Source
Wild-Type (WT) 14.3 ± 0.3 µM--INVALID-LINK--
M918T Mutant 1.1 ± 0.9 µM--INVALID-LINK--

Experimental Protocols

In Vitro RET Kinase Assay using this compound (Radiometric)

This protocol is adapted from a method for determining RET kinase activity and inhibitor IC50 values.[1]

Objective: To measure the phosphorylation of this compound by RET kinase.

Materials:

  • Recombinant RET kinase domain (e.g., human, amino acids 658-1072)

  • This compound synthetic peptide substrate

  • Kinase Assay Buffer (e.g., SignalChem)

  • Radioactive [γ-³²P]ATP

  • Cold ATP

  • Phosphocellulose P81 plates

  • 1% Phosphoric acid solution

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a final volume of 25 µL. The final concentrations of components may need optimization, but a starting point is:

    • 5 µL of diluted active RET kinase (e.g., 41.6 ng)

    • 5 µL of kinase assay buffer

    • 5 µL of this compound solution (concentration to be optimized, often around 0.2 µg/µL)

    • For IC50 determination, 5 µL of various concentrations of a test inhibitor.

  • Initiate the reaction by adding 5 µL of a radioactive ATP cocktail. For IC50 determination, a final concentration of 5 µM ATP is often used.

  • Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose P81 plate.

  • Wash the P81 plate twice with 1% phosphoric acid solution for approximately 15 minutes each time to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 plate.

  • Measure the radioactivity on the plate using a scintillation counter with scintillation fluid.

  • Blank controls should be included, containing all assay components except for the this compound substrate, to determine background radioactivity.

  • Corrected activity is determined by subtracting the blank control values from the experimental values.

Determination of Kinetic Constants (Km and kcat)

The following is a generalized workflow for determining the kinetic parameters of RET kinase with this compound, based on established methodologies for kinase kinetics.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound R1 Initiate reactions by combining RET kinase, reaction buffer, and varying concentrations of this compound P1->R1 P2 Prepare reaction buffer with a fixed, saturating concentration of [γ-³²P]ATP P2->R1 P3 Prepare a fixed concentration of RET kinase P3->R1 R2 Incubate at a constant temperature (e.g., 30°C) for multiple time points to ensure linearity R1->R2 R3 Terminate reactions and spot onto P81 paper R2->R3 A1 Quantify phosphorylation using a scintillation counter R3->A1 A2 Convert cpm to molar amount of phosphate incorporated A1->A2 A3 Plot initial reaction velocity (V) against this compound concentration [S] A2->A3 A4 Fit data to the Michaelis-Menten equation to determine Vmax and Km A3->A4 A5 Calculate kcat from Vmax and enzyme concentration A4->A5

Caption: Workflow for determining RET kinase kinetic constants for this compound.

Signaling Pathways

Canonical RET Signaling Pathway

Activation of the RET receptor by its ligands, such as Glial cell line-Derived Neurotrophic Factor (GDNF), leads to receptor dimerization and autophosphorylation of several tyrosine residues in its intracellular domain. These phosphotyrosines serve as docking sites for various adaptor proteins, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2][3]

RET_Signaling cluster_adaptors Adaptor Proteins cluster_pathways Downstream Pathways Ligand GDNF Family Ligand (GFL) CoReceptor GFRα Co-receptor Ligand->CoReceptor RET RET Receptor CoReceptor->RET Dimerization & Autophosphorylation Shc Shc RET->Shc Grb2 Grb2 RET->Grb2 PLCg PLCγ RET->PLCg IRS1_2 IRS1/2 RET->IRS1_2 Shc->Grb2 RAS_MAPK RAS/MAPK Pathway Grb2->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Grb2->PI3K_AKT PKC PKC Pathway PLCg->PKC IRS1_2->PI3K_AKT Outcomes Cell Proliferation Survival Differentiation RAS_MAPK->Outcomes PI3K_AKT->Outcomes PKC->Outcomes

Caption: Simplified canonical RET signaling pathway.

Canonical IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is activated by its ligands, IGF-1 and IGF-2. This leads to receptor autophosphorylation and the recruitment of substrate proteins, primarily members of the Insulin Receptor Substrate (IRS) family. Phosphorylated IRS proteins then activate major downstream pathways, including the PI3K/AKT and RAS/MAPK cascades, which are crucial for cell growth and metabolism.

IGF1R_Signaling cluster_substrates Substrate Proteins cluster_pathways Downstream Pathways Ligand IGF-1 / IGF-2 IGF1R IGF-1R Ligand->IGF1R Activation & Autophosphorylation IRS IRS proteins IGF1R->IRS Shc Shc IGF1R->Shc PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IRS->RAS_MAPK Shc->RAS_MAPK Outcomes Cell Growth Metabolism Survival PI3K_AKT->Outcomes RAS_MAPK->Outcomes

Caption: Simplified canonical IGF-1R signaling pathway.

Crosstalk between RET and IGF-1R Signaling

There is evidence of crosstalk between the RET and IGF-1R signaling pathways, particularly in the context of neuroblastoma.[2] This interaction can occur at multiple levels, including the potential for shared downstream effectors and pathway convergence. The fact that a peptide derived from an IGF-1R substrate (IRS-1) can be phosphorylated by RET kinase highlights a point of potential molecular overlap.

Crosstalk RET RET Kinase IRS1 IRS-1 RET->IRS1 Phosphorylation IGF1R IGF-1R Kinase IGF1R->IRS1 Phosphorylation This compound This compound (IRS-1 derived) IRS1->this compound is source of PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IRS1->RAS_MAPK Response Converged Cellular Response PI3K_AKT->Response RAS_MAPK->Response

Caption: Conceptual diagram of RET and IGF-1R signaling crosstalk.

Conclusion

This compound serves as a valuable tool for the in vitro study of RET kinase activity. Its defined sequence and origin from a key signaling node, IRS-1, make it a relevant and practical substrate. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating RET kinase function and for professionals engaged in the development of novel therapeutics targeting RET-driven pathologies. Further elucidation of the precise kinetic parameters of the RET-IGF1Rtide interaction and the in vivo significance of IRS-1 phosphorylation by RET will continue to advance our understanding of these critical signaling networks.

References

An In-depth Technical Guide on the Role of IGF-1R in Cancer Research Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and its pivotal role in cancer biology. It details the core signaling pathways, presents quantitative data on therapeutic inhibitors, outlines key experimental protocols, and visualizes complex interactions through signaling diagrams. As "IGF1Rtide" is not a standard term in scientific literature, this document focuses on the well-established IGF-1R.

Introduction to IGF-1R in Oncology

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that is crucial for both normal cell growth and malignant transformation.[1] Its signaling network is deeply implicated in tumor cell proliferation, survival, and metastasis.[2] Overexpression or enhanced activation of IGF-1R has been demonstrated in a wide array of cancers, including breast, colon, lung, prostate, and melanoma, often correlating with a poorer prognosis.[3][4] The IGF axis comprises ligands (IGF-1, IGF-2), receptors (IGF-1R, Insulin Receptor - IR), and a family of seven IGF binding proteins (IGFBPs) that modulate ligand bioavailability.[5] Due to its central role in driving cancer progression and its frequent dysregulation in tumors, IGF-1R has become a significant target for cancer therapy.[1][5]

Core Signaling Pathways

Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation, activating its intracellular kinase domain. This initiates a cascade of downstream signaling events predominantly through two major pathways: the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[1][5][6]

The PI3K/AKT/mTOR Pathway

Activation of IGF-1R leads to the recruitment and phosphorylation of adaptor proteins, such as Insulin Receptor Substrate (IRS) 1-4.[1][5] Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, which then activates the p110 catalytic subunit. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B) and PDK1 at the cell membrane.

Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like BAD and activation of anti-apoptotic pathways such as NF-κB.[7]

  • Cell Growth and Proliferation: Activation of the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.[4]

  • Metabolism: Regulation of glucose metabolism, supporting the high energetic demands of cancer cells.

The lipid phosphatase PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thus terminating the signal.[7] Loss of PTEN function, a common event in cancer, leads to constitutive activation of the PI3K/AKT pathway.[7]

PI3K_AKT_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes

Caption: The IGF-1R-activated PI3K/AKT/mTOR signaling pathway.

The MAPK/ERK Pathway

In parallel to the PI3K/AKT pathway, phosphorylated IRS proteins can also recruit the adaptor protein Grb2.[8] Grb2, in a complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, activates the small G-protein RAS by promoting the exchange of GDP for GTP. Activated RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK (MAPK Kinase), and finally ERK (Extracellular signal-Regulated Kinase).

Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates numerous transcription factors (e.g., c-Fos, c-Jun), leading to the expression of genes that drive:

  • Cell Proliferation: Upregulation of cyclins, such as Cyclin D, which promote cell cycle progression through the G1/S checkpoint.[4]

  • Cell Differentiation and Survival.

MAPK_ERK_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS_Shc IRS / Shc IGF1R->IRS_Shc Phosphorylates Grb2_SOS Grb2-SOS IRS_Shc->Grb2_SOS Recruits RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (e.g., Cyclin D) Nucleus->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Caption: The IGF-1R-activated MAPK/ERK signaling pathway.

Therapeutic Targeting of IGF-1R

Given its role in tumorigenesis, inhibiting IGF-1R signaling is an attractive therapeutic strategy.[6] Approaches include monoclonal antibodies (mAbs) that block ligand binding and induce receptor internalization, and small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP in the kinase domain.[3][9]

Quantitative Data on IGF-1R Inhibitors

Numerous IGF-1R inhibitors have been evaluated in preclinical and clinical studies. While many early trials in unselected patient populations were disappointing, research is ongoing to identify predictive biomarkers to select patients most likely to benefit.[10][11]

Inhibitor Type Target IC50 / Kd Clinical Phase (Selected Trials) Tumor Types
Ganitumab (AMG 479) mAbIGF-1R~2 nM (Kd)Phase IIIPancreatic, Lung, Sarcoma
Figitumumab (CP-751,871) mAbIGF-1R0.3 nM (EC50 for receptor downregulation)[3]Phase IIILung, Adrenocortical Carcinoma
Dalotuzumab (MK-0646) mAbIGF-1R~0.2 nM (Kd)Phase IIBreast, Colorectal, NSCLC
BMS-754807 TKIIGF-1R/IR~1.8 nM (IC50)Phase IIVarious Solid Tumors
OSI-906 (Linsitinib) TKIIGF-1R/IR~35 nM (IC50)Phase IIIAdrenocortical, Colorectal
NVP-AEW541 TKIIGF-1R~150 nM (IC50)Preclinical/Phase IVarious Solid Tumors
AG1024 TKIIGF-1R/IR~7 µM (IC50)PreclinicalProstate

Note: IC50 and Kd values can vary based on the assay conditions and cell lines used. The clinical development status of several of these agents has been discontinued for certain indications due to lack of efficacy in large trials.[9][12]

Experimental Protocols

Studying the IGF-1R signaling pathway involves a variety of standard molecular and cellular biology techniques.

Western Blotting for Phospho-Protein Analysis

This protocol is used to detect the activation state of IGF-1R and its downstream effectors (e.g., AKT, ERK) by using antibodies specific to their phosphorylated forms.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal signaling. Treat cells with IGF-1 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-IGF-1R, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total IGF-1R, total AKT, total ERK) to confirm equal loading.

Western_Blot_Workflow A 1. Cell Culture & IGF-1 Stimulation B 2. Cell Lysis (RIPA + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. ECL Detection & Imaging F->G H 8. Strip & Re-probe (Total Protein Control) G->H

Caption: Experimental workflow for Western Blot analysis of IGF-1R signaling.

Cell Proliferation Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the effect of IGF-1R inhibitors.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of an IGF-1R inhibitor (e.g., OSI-906) for 24, 48, or 72 hours. Include vehicle-only controls.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of the inhibitor.

Conclusion

The IGF-1R signaling network is a fundamentally important driver of cancer cell growth, survival, and resistance to therapy.[8] Its two main effector arms, the PI3K/AKT and MAPK/ERK pathways, offer multiple nodes for therapeutic intervention. While initial clinical trials of IGF-1R inhibitors yielded mixed results, a deeper understanding of resistance mechanisms and the development of predictive biomarkers are revitalizing interest in targeting this critical pathway.[10] The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of IGF-1R signaling and developing more effective cancer therapies.

References

Understanding IGF1R Substrate Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Insulin-like Growth Factor 1 Receptor (IGF1R) and its substrate specificity, a critical aspect of its function in cellular signaling and a key consideration in drug development. This document details the primary substrates of IGF1R, the signaling pathways they initiate, quantitative data on their interactions, and detailed experimental protocols for their study.

Introduction to IGF1R and Substrate Recognition

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to the autophosphorylation of several tyrosine residues within its intracellular kinase domain.[2][3] This autophosphorylation event creates docking sites for a variety of intracellular substrate proteins, initiating a cascade of downstream signaling events. The specificity of these interactions is crucial for determining the cellular response to IGF-1 stimulation.

The primary recognition sites for many IGF1R substrates are phosphotyrosine residues. Key substrates contain phosphotyrosine-binding (PTB) domains or Src homology 2 (SH2) domains that recognize specific phosphotyrosine motifs on the activated IGF1R.[3] One of the most well-characterized docking sites is the NPXY motif in the juxtamembrane region of the IGF1R, which is recognized by the PTB domains of Insulin Receptor Substrate (IRS) proteins and Shc.[3][4]

Key Substrates of IGF1R

IGF1R phosphorylates a range of intracellular substrates, with the most prominent being the Insulin Receptor Substrate (IRS) family and the Src homology 2 domain-containing (Shc) family of adaptor proteins. Other important substrates that modulate and diversify IGF1R signaling have also been identified.

Insulin Receptor Substrate (IRS) Proteins

The IRS family, particularly IRS-1 and IRS-2, are major substrates of IGF1R.[1][3] Upon binding to the activated IGF1R, IRS proteins are phosphorylated on multiple tyrosine residues, creating docking sites for various SH2 domain-containing proteins.[2] This leads to the activation of major signaling pathways, most notably the PI3K/AKT pathway, which is central to cell survival and metabolism.[2]

Shc Adaptor Proteins

Shc proteins are another critical class of IGF1R substrates.[1] Phosphorylation of Shc by IGF1R leads to the recruitment of the Grb2-Sos complex, which in turn activates the Ras-MAPK signaling cascade, a key pathway for cell proliferation and differentiation.[2]

Other Substrates

Beyond IRS and Shc, IGF1R has been shown to interact with and phosphorylate a number of other proteins that contribute to the complexity of its signaling network. These include:

  • Gab1 (Grb2-associated-binding protein 1): A docking protein that can amplify and integrate signals from receptor tyrosine kinases.

  • C-terminal Src kinase (Csk): A negative regulator of Src family kinases, suggesting a role for IGF1R in modulating Src activity.

  • Grb10: An adaptor protein that can negatively regulate IGF1R signaling.

  • CrkII and CrkL: Adaptor proteins involved in cell migration.

  • RACK1 (Receptor for Activated C Kinase 1): A scaffolding protein that can modulate IGF1R signaling.

  • FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase involved in cell adhesion and migration.

Quantitative Analysis of IGF1R-Substrate Interactions

The affinity and kinetics of IGF1R-substrate interactions are critical determinants of signaling strength and duration. While comprehensive quantitative data for all substrates is not available in a single source, studies using techniques like Surface Plasmon Resonance (SPR) have provided valuable insights.

SubstrateReceptor StateAffinity Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (nM)Experimental MethodReference
IRS-1Phosphorylated IGF1R(8.06 ± 5.18) x 10⁹~0.12Surface Plasmon Resonance[5]
IRS-1Unphosphorylated IGF1R(9.81 ± 4.61) x 10⁸~1.02Surface Plasmon Resonance[5]

Note: The dissociation constant (Kd) was calculated as 1/Ka from the provided affinity constants.

EnzymeSubstrateKm (µM)kcat (min⁻¹)Experimental ConditionsReference
IGF1R (phosphorylated, full-length)Peptide (biotinylated)91 ± 8749 ± 22In vitro radiometric assay[6]
IGF1R (unphosphorylated, full-length)Peptide (biotinylated)66 ± 1762 ± 5In vitro radiometric assay[6]
IGF1RATP89 ± 18-In vitro radiometric assay with peptide substrate[6]

IGF1R Signaling Pathways

The phosphorylation of substrates by IGF1R initiates two main signaling cascades: the PI3K-AKT/PKB pathway and the Ras-MAPK pathway. Other pathways are also activated, contributing to the diverse cellular effects of IGF-1.

PI3K-AKT/PKB Pathway

This pathway is primarily activated through the phosphorylation of IRS proteins. Phosphorylated IRS serves as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to its activation. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT (also known as Protein Kinase B). Activated AKT phosphorylates a multitude of downstream targets to promote cell survival, growth, and metabolism.

PI3K_AKT_Pathway IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R IRS IRS IGF1R->IRS P PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream P Survival Cell Survival, Growth, Metabolism Downstream->Survival Ras_MAPK_Pathway IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R Shc_IRS Shc / IRS IGF1R->Shc_IRS P Grb2_Sos Grb2-Sos Shc_IRS->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., Elk-1, c-Myc) ERK->Transcription P Proliferation Cell Proliferation, Differentiation Transcription->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Kinase Buffer, IGF1R, Substrate, ATP Mix Combine IGF1R, Substrate, and Buffer Reagents->Mix Incubate_pre Pre-incubate Mix->Incubate_pre Start Initiate reaction with ATP Incubate_pre->Start Incubate_react Incubate at 30°C Start->Incubate_react Stop Stop Reaction Incubate_react->Stop Detect Detect Phosphorylation (e.g., Western Blot, Radioactivity) Stop->Detect CoIP_Workflow Start Start with cell culture Stimulate Stimulate with IGF-1 (or leave unstimulated) Start->Stimulate Lyse Lyse cells in non-denaturing buffer Stimulate->Lyse Preclear Pre-clear lysate with control beads Lyse->Preclear Incubate_Ab Incubate lysate with anti-IGF1R antibody Preclear->Incubate_Ab Incubate_Beads Add Protein A/G beads to capture antibody-protein complexes Incubate_Ab->Incubate_Beads Wash Wash beads to remove non-specific binders Incubate_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot for substrates Elute->Analyze

References

An In-depth Technical Guide to IGF1Rtide in the Study of Apoptosis and Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of IGF-1R in Cell Survival and Apoptosis

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and, most critically, the inhibition of programmed cell death, or apoptosis.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events that are central to cell survival. Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, where its potent anti-apoptotic effects contribute to tumor progression and resistance to therapy.[1][2]

Two major signaling pathways are activated downstream of IGF-1R:

  • The PI3K/Akt Pathway: This is a primary driver of the anti-apoptotic effects of IGF-1R.[3] Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K).[4] PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as BAD, thereby promoting cell survival.[5]

  • The MAPK/ERK Pathway: This pathway is predominantly associated with cell proliferation and growth but also contributes to survival signals.[4] Recruitment of the Grb2/SOS complex to the activated IGF-1R/IRS complex activates Ras, which initiates a phosphorylation cascade through Raf, MEK, and finally, the Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases (ERK).[4]

Given its central role in suppressing apoptosis, the IGF-1R is a key target for therapeutic intervention in oncology and other diseases. Understanding the intricacies of its signaling cascade is therefore of paramount importance.

IGF1Rtide: A Tool for Quantifying IGF-1R Kinase Activity

To investigate the IGF-1R signaling pathway, specific and reliable tools are necessary. This compound is a synthetic peptide that serves as a crucial reagent in this context.

2.1 Peptide Specifications

This compound is a 14-amino acid peptide derived from human Insulin Receptor Substrate 1 (IRS-1), specifically residues 891-902.[6] It functions as a substrate for the IGF-1R kinase domain in in vitro assays.[6][7]

PropertyValueReference
Sequence KKKSPGEYVNIEFG[6]
Molecular Weight 1595.83 Da[6]
Purity ≥95% (by HPLC)[6]
Source Synthetic, derived from human IRS-1 (residues 891-902)[6]
Primary Application Kinase Assay Substrate[6][7]

2.2 Mechanism of Utility

This compound's sequence contains a tyrosine residue (Y) that is a target for phosphorylation by the activated IGF-1R kinase domain. In an in vitro kinase assay, the rate of phosphorylation of this compound is directly proportional to the activity of the IGF-1R enzyme. This allows for the quantitative measurement of IGF-1R kinase activity under various experimental conditions, such as in the presence of potential inhibitors. While this compound itself is not used to induce apoptosis, it is a vital tool for studying the upstream signaling events of the IGF-1R pathway that regulate apoptosis.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the study of IGF-1R signaling and apoptosis, with a specific focus on the application of this compound.

3.1 In Vitro IGF-1R Kinase Assay Using this compound

This protocol is designed to quantify the enzymatic activity of IGF-1R using this compound as a substrate.

3.1.1 Materials

  • Active IGF-1R enzyme

  • This compound peptide

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10 mM ATP solution

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid solution

  • Scintillation counter and fluid

3.1.2 Procedure

  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, the desired concentration of the test compound (e.g., a potential IGF-1R inhibitor) or vehicle control, and the active IGF-1R enzyme.

  • Substrate Addition: Add this compound to a final concentration of 1 mg/ml.[8]

  • Initiate the Reaction: Start the kinase reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration can be varied depending on the experimental goals (e.g., for determining Km). A typical concentration is 250 µM.[8]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-20 minutes). The incubation time should be within the linear range of the reaction.[8][9]

  • Terminate the Reaction: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10-20 µL) onto a phosphocellulose P81 paper strip.[8][9]

  • Washing: Wash the P81 paper strips multiple times (e.g., 3 times for 10-15 minutes each) in 1% phosphoric acid to remove unincorporated radioactive ATP.[8][9]

  • Quantification: Measure the radioactivity incorporated into the this compound peptide on the P81 paper using a scintillation counter.[8][9]

  • Data Analysis: Calculate the kinase activity based on the counts per minute (CPM) after subtracting the background (a reaction without substrate). For inhibitor studies, IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

3.2 Western Blot Analysis of IGF-1R Pathway Activation

This protocol is for detecting the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and ERK, which is indicative of the pathway's anti-apoptotic activity.

3.2.1 Materials

  • Cell culture reagents

  • IGF-1 ligand

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

3.2.2 Procedure

  • Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for several hours to reduce basal signaling. Treat the cells with IGF-1 (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IGF-1R) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-IGF-1R) to confirm equal loading.

3.3 Cell Viability and Apoptosis Assays

These assays are used to assess the effects of modulating the IGF-1R pathway on cell survival.

3.3.1 Materials

  • Cell culture reagents

  • IGF-1 ligand and/or IGF-1R inhibitors

  • Apoptosis-inducing agent (e.g., staurosporine, TRAIL)

  • Cell viability reagents (e.g., MTT, resazurin, or kits for measuring ATP levels)

  • Apoptosis detection kits (e.g., Annexin V/Propidium Iodide staining kit, Caspase activity assay kit)

  • Flow cytometer or microplate reader

3.3.2 Procedure (Example using Annexin V/PI Staining)

  • Cell Treatment: Seed cells in multi-well plates. Treat the cells with an IGF-1R inhibitor or vehicle control for a specified period. In some wells, co-treat with an apoptosis-inducing agent. Include a positive control for apoptosis.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Visualizations: Signaling Pathways and Experimental Workflows

4.1 IGF-1R Signaling Pathways

IGF1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS1 IRS-1 IGF1R->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Grb2_SOS Grb2/SOS IRS1->Grb2_SOS PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation BAD BAD (Pro-apoptotic) Akt->BAD Inactivation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: IGF-1R signaling pathways leading to apoptosis inhibition and cell proliferation.

4.2 Experimental Workflow for IGF-1R Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix: - Active IGF-1R - Kinase Buffer - Test Compound/Vehicle B Add this compound Substrate A->B C Initiate with [γ-P³²]ATP B->C D Incubate at 30°C C->D E Spot onto P81 Paper D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Kinase Activity & IC50 Values G->H

Caption: Workflow for in vitro IGF-1R kinase assay using this compound.

4.3 Logical Relationship of this compound in Apoptosis Studies

Logical_Relationship IGF1R_Activity IGF-1R Kinase Activity Anti_Apoptotic_Signaling Anti-Apoptotic Signaling (PI3K/Akt, MAPK/ERK) IGF1R_Activity->Anti_Apoptotic_Signaling Initiates Apoptosis Apoptosis Anti_Apoptotic_Signaling->Apoptosis Inhibits This compound This compound Kinase_Assay In Vitro Kinase Assay This compound->Kinase_Assay is a Substrate in Kinase_Assay->IGF1R_Activity Measures

Caption: Role of this compound as a tool to measure IGF-1R activity, an upstream regulator of apoptosis.

References

Preliminary Investigation of IGF1Rtide in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: IGF1Rtide is a hypothetical molecule presented for illustrative purposes. The data and protocols described herein are based on published research on insulin-like growth factor 1 (IGF-1) analogs and other compounds targeting the IGF-1 receptor (IGF1R).

Audience: Researchers, scientists, and drug development professionals.

Introduction: The insulin-like growth factor 1 receptor (IGF1R) is a transmembrane tyrosine kinase that plays a crucial role in cellular growth, proliferation, and metabolism.[1] Structurally and functionally related to the insulin receptor (IR), IGF1R is activated by its endogenous ligands, IGF-1 and IGF-2.[2] Upon activation, IGF1R initiates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras-mitogen-activated protein kinase (MAPK) pathways, which are integral to metabolic homeostasis.[2] Dysregulation of the IGF-1 system has been implicated in various metabolic disorders, including insulin resistance and type 2 diabetes.[3][4] Consequently, targeting IGF1R presents a promising therapeutic strategy. This document provides a preliminary technical overview of "this compound," a hypothetical peptide agonist of IGF1R, for the potential treatment of metabolic disorders.

Core Signaling Pathway: IGF1R-Mediated Metabolic Regulation

The binding of a ligand, such as the hypothetical this compound, to the extracellular domain of IGF1R induces a conformational change, leading to autophosphorylation of tyrosine residues on the intracellular β-subunits.[2] This activation serves as a docking site for various substrate proteins, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins subsequently activate two major downstream signaling pathways critical for metabolic control:

  • The PI3K/AKT Pathway: This is the principal pathway for the metabolic actions of IGF1R. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as protein kinase B), which in turn mediates a range of metabolic effects, including:

    • Glucose Uptake: Promotion of the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.

    • Glycogen Synthesis: Activation of glycogen synthase, leading to the storage of glucose as glycogen in the liver and muscles.

    • Inhibition of Gluconeogenesis: Suppression of genes involved in hepatic glucose production.

  • The Ras/MAPK Pathway: While primarily associated with mitogenic and cell growth signals, this pathway also contributes to metabolic regulation. Activated Ras initiates a phosphorylation cascade that ultimately activates extracellular signal-regulated kinases (ERK1/2), which can influence gene expression related to cell growth and differentiation.

Below is a diagram illustrating the IGF1R signaling cascade.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF1R IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2/SOS IRS->Grb2 Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen Glycogen Synthesis AKT->Glycogen Gluco Inhibition of Gluconeogenesis AKT->Gluco Ras Ras Grb2->Ras MAPK_pathway MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_pathway Proliferation Cell Growth & Proliferation MAPK_pathway->Proliferation This compound This compound (Ligand) This compound->IGF1R Binds

IGF1R Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical and clinical studies of IGF-1 analogs and IGF1R-targeting compounds. This data provides a benchmark for the anticipated performance of a novel agent like this compound.

Table 1: Preclinical In Vitro Data for IGF1R Agonists

Parameter Value Compound Type Assay Reference
Binding Affinity (IC50) 0.14 - 0.34 nM IGF-1 Analog Radioligand Displacement Assay [5][6]
Receptor Phosphorylation (EC50) ~7.0 ng/mL Recombinant IGF-1 Cell-based Reporter Assay [7]

| Glucose Uptake Stimulation | ~34% increase | Recombinant IGF-1 | Hyperinsulinemic Clamp in vivo |[8] |

Table 2: Preclinical Pharmacokinetic Data for Peptide-Based IGF1R Agonists

Parameter Value Animal Model Route Reference
Half-life (t1/2) 23.7 - 76.1 h (dose-dependent) Rhesus Macaque Subcutaneous [9]

| Bioavailability | High (not specified) | Rat / Monkey | Subcutaneous |[10] |

Table 3: Clinical Data from Trials of IGF-1 Analogs in Metabolic Disorders

Parameter Change Patient Population Dosage Duration Reference
Hemoglobin A1c (HbA1c) Dose-dependent reduction Type 1 Diabetes 10-80 mcg/kg/day 12 weeks [8]
Insulin Requirement 52% reduction Type 1 Diabetes Not specified 2 weeks [8]
Fasting Glucose 23% reduction Type 1 Diabetes Not specified 2 weeks [8]

| Insulin Sensitivity | Improved | GHD with Type 2 Diabetes | 30 µg/kg/day | 5 months |[11] |

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of this compound. Below are protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for the human IGF-1 receptor.

Materials:

  • Human IGF-1R-overexpressing cells (e.g., HEK293-IGF1R)

  • [125I]-IGF-1 (radioligand)

  • Unlabeled IGF-1 (for positive control and non-specific binding)

  • This compound (test compound)

  • Binding Buffer (e.g., Tris-HCl, BSA, MgCl2)

  • Scintillation fluid and counter

Methodology:

  • Cell Preparation: Culture and harvest IGF-1R-overexpressing cells. Prepare a cell membrane suspension via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of [125I]-IGF-1 to all wells.

  • Competition: Add serial dilutions of this compound to the experimental wells. Add serial dilutions of unlabeled IGF-1 to positive control wells. Add a high concentration of unlabeled IGF-1 to non-specific binding (NSB) wells.

  • Incubation: Add the cell membrane preparation to all wells. Incubate at a specified temperature (e.g., 4°C) for a set duration (e.g., 16-18 hours) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]-IGF-1.

Protocol 2: In Vivo Assessment of Glucose Tolerance in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on glucose metabolism in a relevant animal model of insulin resistance.

Materials:

  • C57BL/6J mice on a high-fat diet (HFD) for 10-12 weeks

  • This compound formulated for subcutaneous injection

  • Vehicle control (e.g., saline)

  • Glucose solution (for oral gavage)

  • Handheld glucometer and test strips

Methodology:

  • Animal Model: Induce obesity and insulin resistance in mice by feeding a HFD.[12]

  • Dosing: Administer this compound or vehicle to the DIO mice via subcutaneous injection at a predetermined dose and schedule (e.g., once daily for 2 weeks).

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice for 6 hours.

    • Measure baseline blood glucose (t=0) from a tail snip.

    • Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the treated group indicates improved glucose tolerance.

Visualizations: Workflows and Mechanisms

Preclinical Investigational Workflow for this compound

The following diagram outlines a typical workflow for the preclinical investigation of a therapeutic peptide like this compound.

Preclinical Investigational Workflow
Logical Relationship: Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which this compound improves metabolic health.

Mechanism_of_Action This compound This compound Administration IGF1R_Activation IGF1R Activation (Muscle, Adipose Tissue) This compound->IGF1R_Activation PI3K_AKT PI3K/AKT Pathway Stimulation IGF1R_Activation->PI3K_AKT Glucose_Uptake Increased Peripheral Glucose Uptake PI3K_AKT->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production PI3K_AKT->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Insulin_Sensitivity Improved Whole-Body Insulin Sensitivity Metabolic_Health Improved Metabolic Homeostasis Insulin_Sensitivity->Metabolic_Health Blood_Glucose->Insulin_Sensitivity

Proposed Mechanism of Action

References

An In-Depth Technical Guide to Utilizing IGF1Rtide for In Vitro Kinase Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IGF1Rtide, a synthetic peptide substrate, for the in vitro study of Insulin-like Growth Factor 1 Receptor (IGF-1R) and other tyrosine kinase activities. This document details the peptide's characteristics, provides structured data for experimental design, outlines detailed protocols for kinase assays, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is a 14-amino acid synthetic peptide derived from the human Insulin Receptor Substrate 1 (IRS-1), specifically residues 891-902.[1][2] Its sequence, KKKSPGEYVNIEFG, contains a tyrosine residue that serves as a phosphorylation site for tyrosine kinases.[1][2] This peptide is a well-established substrate for in vitro kinase assays, particularly for studying the activity of the IGF-1R.[1] Beyond IGF-1R, this compound has also been identified as a substrate for other kinases, including Flt1 and RET, making it a versatile tool for kinase activity and inhibition studies.[3]

This compound: Properties and Specifications

For ease of reference and experimental planning, the key quantitative properties of this compound are summarized below.

PropertyValueSource(s)
Amino Acid Sequence KKKSPGEYVNIEFG[1][2]
Molecular Weight 1595.83 g/mol [2]
Purity (by HPLC) ≥95%[2]
Form Lyophilized powder[2]
Recommended Storage -20°C (Lyophilized)[2]

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[4] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated downstream of IGF-1R: the PI3K/AKT pathway and the Ras/MAPK pathway.[4][5][6][7]

The diagram below illustrates the simplified, core signaling cascade initiated by IGF-1R activation.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS1->PI3K Activates Grb2_Sos Grb2/SOS Shc->Grb2_Sos Activates AKT AKT PI3K->AKT Activates Survival Cell Survival & Anti-apoptosis AKT->Survival Ras Ras Grb2_Sos->Ras Activates MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Activates Proliferation Cell Proliferation & Growth MAPK_Pathway->Proliferation Kinase_Assay_Workflow Start Start Reagents Prepare Reaction Mix: - Kinase (e.g., IGF-1R) - this compound Substrate - Kinase Buffer Start->Reagents Initiate Initiate Reaction: Add ATP (and [γ-³³P]ATP for radiometric assay) Reagents->Initiate Incubate Incubate (e.g., 30°C for 10-60 min) Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detection Stop->Detect Radiometric Radiometric: - Spot on P81 paper - Wash - Scintillation Counting Detect->Radiometric Method 1 Luminescence Luminescence (ADP-Glo): - Add ADP-Glo Reagent - Add Kinase Detection Reagent - Measure Luminescence Detect->Luminescence Method 2 Analyze Data Analysis: Calculate Kinase Activity Radiometric->Analyze Luminescence->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Utilizing IGF1Rtide in a Radiometric Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic peptide substrate, IGF1Rtide, in a radiometric kinase assay to measure the activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and to screen for its inhibitors.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention.[1][4]

Radiometric kinase assays are a robust and sensitive method for directly measuring the catalytic activity of kinases.[5][6] This assay format, often considered the "gold standard," relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase.[5][6] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

This compound is a synthetic peptide with the amino acid sequence Ac-KKKSPGEYVNIEFG-NH2, derived from the insulin receptor substrate 1 (IRS-1), a natural substrate of IGF-1R. Its specific sequence makes it an excellent substrate for in vitro IGF-1R kinase assays.

This document provides detailed protocols for setting up and performing a radiometric kinase assay using this compound to determine IGF-1R activity, calculate key kinetic parameters, and evaluate inhibitor potency.

IGF-1R Signaling Pathway

Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[3][7] This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[1][2][3][7][8] These pathways collectively regulate cellular processes critical for normal growth and development, and their aberrant activation is a hallmark of many cancers.

IGF1R_Signaling_Pathway cluster_ligands Ligands cluster_adaptors Adaptor Proteins cluster_pi3k PI3K/AKT Pathway cluster_mapk Ras/MAPK Pathway cluster_outcomes Cellular Outcomes IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Activation IGF2 IGF-2 IGF2->IGF1R Activation IRS1 IRS-1 IGF1R->IRS1 Phosphorylation Shc Shc IGF1R->Shc Phosphorylation PI3K PI3K IRS1->PI3K Grb2_SOS Grb2/SOS IRS1->Grb2_SOS Shc->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival (Anti-apoptosis) mTOR->Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Figure 1. Simplified IGF-1R Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human IGF-1R (catalytic domain), active.

  • Substrate: this compound (Ac-KKKSPGEYVNIEFG-NH2), lyophilized powder.

  • Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP (3000 Ci/mmol, 10 mCi/mL).

  • Unlabeled ATP: 10 mM stock solution.

  • Kinase Assay Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM MnCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT. Store at -20°C.

  • This compound Stock Solution: Reconstitute lyophilized this compound in sterile deionized water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

  • P81 Phosphocellulose Paper: Whatman P81 or equivalent.

  • Wash Buffer: 0.5% Phosphoric Acid.

  • Stop Solution: 75 mM Phosphoric Acid.

  • Scintillation Cocktail: For liquid scintillation counting.

  • Other: Microcentrifuge tubes, pipettes and tips, incubation block/water bath, orbital shaker, scintillation vials, liquid scintillation counter or phosphorimager.

Experimental Workflow Diagram

Radiometric_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffers, ATP) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction (Enzyme, Substrate, Buffer, Inhibitor) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP/ATP mix) Setup_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Spot (Add stop solution, spot on P81 paper) Incubate->Stop_Reaction Wash_Paper Wash P81 Paper (Remove unincorporated ATP) Stop_Reaction->Wash_Paper Dry_Paper Dry P81 Paper Wash_Paper->Dry_Paper Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Dry_Paper->Quantify Data_Analysis Data Analysis (Calculate specific activity, Km, IC50) Quantify->Data_Analysis End End Data_Analysis->End

References

Application of IGF1Rtide in High-Throughput Screening for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGF1Rtide is a synthetic peptide substrate derived from the human insulin receptor substrate 1 (IRS-1), a key component in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway.[1] Its specific amino acid sequence makes it an excellent substrate for in vitro kinase assays, particularly for high-throughput screening (HTS) of potential IGF-1R inhibitors. The IGF-1R signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[2] This makes IGF-1R a prime target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns to identify and characterize novel kinase inhibitors.

IGF-1R Signaling Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated: the PI3K/Akt pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation. This compound's sequence corresponds to a phosphorylation site within IRS-1, placing it at the nexus of these critical downstream signaling cascades.

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 (contains this compound sequence) IGF1R->IRS1 P PI3K PI3K IRS1->PI3K Grb2_SOS Grb2/SOS IRS1->Grb2_SOS Akt Akt PI3K->Akt Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Proliferation Proliferation & Differentiation MAPK_Pathway->Proliferation HTS_Workflow Start Start: Compound Library (in DMSO) Dispense_Compounds Dispense Test Compounds into 384-well plates Start->Dispense_Compounds Add_Enzyme_Substrate Add Enzyme/Substrate Mix (IGF-1R Kinase + this compound) Dispense_Compounds->Add_Enzyme_Substrate Incubate_Kinase_Rxn Incubate for Kinase Reaction Add_Enzyme_Substrate->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_ADP_Glo Incubate Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates luminescence) Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate Add_Kinase_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Data Analysis (Identify Hits) Read_Luminescence->Analyze_Data

References

preparing IGF1Rtide stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Its signaling cascade is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[3][4] IGF1Rtide is a synthetic peptide antagonist derived from the human IRS-1 protein, specifically residues 891-902.[5] It acts as a competitive inhibitor, blocking the downstream signaling of IGF-1R. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays to study IGF-1R signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence KKKSPGEYVNIEFG[5]
Molecular Weight 1595.83 g/mol
Form Lyophilized Powder
Purity (by HPLC) ≥95%
Storage Temperature -20°C (as lyophilized powder)[5]

Table 2: Recommended Solvents and Storage for this compound Solutions

Solution TypeRecommended SolventConcentrationStorage TemperatureShelf LifeReference
Stock Solution 25 mM Tris-HCl, pH 7.51 mg/mL-20°C (in aliquots)Up to 1 year (avoid freeze-thaw cycles)[5]
Working Solution Cell culture medium or assay bufferVaries (e.g., 1-100 µM)Use immediatelyNot recommended for storageGeneral Practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

This protocol details the reconstitution of lyophilized this compound to create a high-concentration stock solution.

Materials:

  • This compound lyophilized powder

  • 25 mM Tris-HCl, pH 7.5, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Pre-cool the solvent: Before use, ensure the 25 mM Tris-HCl, pH 7.5 solution is cooled to 4°C.

  • Equilibrate the peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial and add the appropriate volume of 25 mM Tris-HCl, pH 7.5 to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial of this compound, add 1 mL of the Tris-HCl solution.

    • Gently swirl or vortex the vial at a low speed to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause peptide degradation.[7]

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to final working concentrations for use in cell culture experiments.

Materials:

  • This compound stock solution (1 mg/mL)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution on ice.

  • Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final working concentration. For cell-based assays, a typical starting range for peptide inhibitors is 1-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

    • Example Calculation for a 10 µM working solution:

      • Molar concentration of stock solution (1 mg/mL): (1 g/L) / (1595.83 g/mol ) = 0.0006266 M = 626.6 µM

      • Using the C1V1 = C2V2 formula to prepare 1 mL (1000 µL) of a 10 µM working solution: (626.6 µM)(V1) = (10 µM)(1000 µL) V1 = (10 * 1000) / 626.6 = 15.96 µL

    • Therefore, add approximately 16 µL of the 1 mg/mL stock solution to 984 µL of cell culture medium or assay buffer.

  • Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or assay buffer. Mix gently by pipetting.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions.[5]

Protocol 3: In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IGF-1R kinase activity.

Materials:

  • Recombinant active IGF-1R protein

  • This compound (as substrate and/or inhibitor)

  • ATP

  • Kinase assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant IGF-1R, and varying concentrations of this compound as the inhibitor.

  • Initiate the kinase reaction by adding ATP and a suitable substrate (if this compound is not being used as the substrate).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.

  • Include appropriate controls (no enzyme, no inhibitor) to normalize the data.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line with known IGF-1R expression (e.g., MCF-7, HL-60)[8][9]

  • Complete cell culture medium

  • This compound working solutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF1/IGF2 IGF-1 / IGF-2 IGF1R IGF-1R IGF1/IGF2->IGF1R Binding & Activation IRS IRS IGF1R->IRS Phosphorylation Shc Shc IGF1R->Shc Phosphorylation PI3K PI3K IRS->PI3K GRB2 GRB2 Shc->GRB2 AKT AKT PI3K->AKT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Nuclear Translocation & Gene Expression mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Inhibits Apoptosis Growth Cell Growth mTOR->Growth

Caption: IGF-1R Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Lyophilized this compound reconstitute Reconstitute in 25 mM Tris-HCl, pH 7.5 to 1 mg/mL start->reconstitute stock Stock Solution (1 mg/mL) reconstitute->stock aliquot Aliquot & Store at -20°C stock->aliquot working Prepare Working Solution (e.g., 1-100 µM) in Assay Buffer aliquot->working Thaw one aliquot treat Treat Cells or Perform Kinase Assay working->treat incubate Incubate (Time-dependent) treat->incubate measure Measure Endpoint (e.g., Viability, Kinase Activity) incubate->measure analyze Analyze Data (e.g., IC50 Calculation) measure->analyze end End: Results analyze->end

Caption: Experimental Workflow for this compound.

References

Application Notes and Protocols for IGF1Rtide in Cell-Based Kinase Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it a critical target for drug discovery and development. Accurate and reliable methods to quantify IGF-1R kinase activity within a cellular context are therefore essential for screening potential inhibitors and elucidating signaling pathway dynamics.

IGF1Rtide, a synthetic peptide derived from the insulin receptor substrate 1 (IRS-1), serves as a specific substrate for IGF-1R. This document provides detailed application notes and protocols for the use of this compound in cell-based kinase phosphorylation assays, offering a robust method to assess IGF-1R activity in a physiologically relevant environment.

Principle of the Assay

The cell-based this compound phosphorylation assay is designed to measure the kinase activity of IGF-1R within intact cells. The assay utilizes a cell-penetrating version of the this compound peptide, which is introduced into cultured cells. Upon stimulation with IGF-1, the intracellular kinase domain of the activated IGF-1R phosphorylates the tyrosine residues on the this compound substrate. Following cell lysis, the amount of phosphorylated this compound is quantified using a sensitive detection method, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay). The level of this compound phosphorylation directly correlates with the intracellular activity of IGF-1R.

Signaling Pathway

The binding of IGF-1 to its receptor (IGF-1R) induces a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation cascade initiates downstream signaling through the phosphorylation of substrate proteins, most notably IRS-1. The phosphorylated IRS-1 then acts as a docking site for various signaling molecules, leading to the activation of two primary pathways: the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK (ERK) pathway, which is also involved in proliferation and differentiation.[1][2][3][4][5] this compound is derived from a key phosphorylation region of IRS-1, making it a highly relevant substrate for measuring IGF-1R activity.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binding & Activation IRS-1 IRS-1 IGF-1R->IRS-1 Phosphorylation IGF1Rtide_unphos This compound IGF-1R->IGF1Rtide_unphos Phosphorylation PI3K PI3K IRS-1->PI3K Activation Ras Ras IRS-1->Ras Activation Akt Akt PI3K->Akt Activation Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation MAPK/ERK MAPK/ERK Ras->MAPK/ERK Activation Gene Expression Gene Expression MAPK/ERK->Gene Expression IGF1Rtide_phos Phospho-IGF1Rtide

Figure 1. Simplified IGF-1R Signaling Pathway and the role of this compound.

Experimental Workflow

The overall workflow for the cell-based this compound phosphorylation assay involves several key steps, from cell culture to data analysis. A generalized workflow is depicted below.

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and culture overnight. B 2. Serum Starvation Incubate cells in serum-free medium to reduce basal kinase activity. A->B C 3. Inhibitor Pre-treatment (Optional) Add test compounds and incubate. B->C D 4. Peptide Loading Add cell-penetrating this compound to the cells and incubate. C->D E 5. IGF-1 Stimulation Stimulate cells with IGF-1 to activate IGF-1R. D->E F 6. Cell Lysis Lyse cells to release intracellular components. E->F G 7. ELISA Quantify phosphorylated this compound in the cell lysate. F->G H 8. Data Analysis Calculate and plot the results. G->H

Figure 2. General experimental workflow for the cell-based this compound phosphorylation assay.

Detailed Protocols

Materials and Reagents
  • Cell Line: A suitable cell line with endogenous or overexpressed IGF-1R (e.g., MCF-7, HEK293-IGF-1R).

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA.

  • Cell-Penetrating this compound Peptide: Biotinylated for capture in ELISA.

  • Recombinant Human IGF-1.

  • IGF-1R Inhibitor (Optional, for control): e.g., Linsitinib (OSI-906).

  • Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Phospho-IGF1Rtide ELISA Kit:

    • Streptavidin-coated 96-well plates.

    • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

    • Stop Solution (e.g., 2 N H₂SO₄).

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking Buffer (e.g., 1% BSA in PBS).

Protocol 1: IGF-1 Dose-Response Assay

This protocol is designed to determine the concentration-dependent effect of IGF-1 on this compound phosphorylation.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well cell culture plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation:

    • Gently aspirate the growth medium.

    • Wash the cells once with 100 µL of serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 4-6 hours at 37°C.

  • Peptide Loading:

    • Prepare a working solution of cell-penetrating biotinylated this compound in serum-free medium at a final concentration of 10 µM.

    • Aspirate the serum-free medium and add 50 µL of the this compound solution to each well.

    • Incubate for 1 hour at 37°C to allow for peptide uptake.

  • IGF-1 Stimulation:

    • Prepare a serial dilution of IGF-1 in serum-free medium to achieve final concentrations ranging from 0 to 100 ng/mL.

    • Add 50 µL of the IGF-1 dilutions to the corresponding wells.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Wash the cells once with 100 µL of ice-cold PBS.

    • Add 50 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

  • ELISA for Phospho-IGF1Rtide:

    • Transfer the cell lysates to a fresh 96-well plate.

    • Follow the manufacturer's instructions for the phospho-IGF1Rtide ELISA kit. A general procedure is as follows:

      • Add 100 µL of blocking buffer to each well of the streptavidin-coated plate and incubate for 1 hour at room temperature.

      • Wash the plate 3 times with wash buffer.

      • Add 50 µL of cell lysate to each well and incubate for 2 hours at room temperature to allow the biotinylated this compound to bind to the streptavidin.

      • Wash the plate 3 times.

      • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

      • Wash the plate 5 times.

      • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

      • Add 100 µL of stop solution to each well.

      • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Inhibitor Screening Assay

This protocol is designed to evaluate the inhibitory effect of test compounds on IGF-1-stimulated this compound phosphorylation.

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the test compounds and a known IGF-1R inhibitor (e.g., Linsitinib) in serum-free medium.

    • Aspirate the serum-free medium and add 50 µL of the compound dilutions to the wells.

    • Incubate for 1 hour at 37°C.

  • Peptide Loading:

    • Prepare a working solution of cell-penetrating biotinylated this compound in serum-free medium.

    • Add 25 µL of the this compound solution to each well.

    • Incubate for 1 hour at 37°C.

  • IGF-1 Stimulation:

    • Prepare an IGF-1 solution in serum-free medium at a concentration that gives a submaximal response (e.g., EC₈₀, determined from the dose-response assay).

    • Add 25 µL of the IGF-1 solution to each well.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis and ELISA: Follow steps 5 and 6 from Protocol 1.

Data Presentation

Table 1: IGF-1 Dose-Response on this compound Phosphorylation
IGF-1 Concentration (ng/mL)Absorbance at 450 nm (Mean ± SD)Fold Change over Basal
00.105 ± 0.0121.0
0.10.255 ± 0.0212.4
10.615 ± 0.0455.9
101.250 ± 0.09811.9
501.450 ± 0.11013.8
1001.500 ± 0.12514.3
Table 2: Inhibition of IGF-1-Stimulated this compound Phosphorylation by Linsitinib
Linsitinib Concentration (nM)Absorbance at 450 nm (Mean ± SD)% Inhibition
01.250 ± 0.0980
11.125 ± 0.08510
100.750 ± 0.06240
500.375 ± 0.03570
1000.150 ± 0.01888
5000.110 ± 0.01591.2

Note: The data presented in these tables are illustrative and intended to represent typical results. Actual results may vary depending on the specific experimental conditions.

Rationale for Using a Peptide Substrate

The use of a specific peptide substrate like this compound offers several advantages over measuring the phosphorylation of endogenous proteins. This approach provides a direct and quantitative readout of the activity of a specific kinase, in this case, IGF-1R, with reduced interference from other signaling pathways.

Rationale_Diagram cluster_traditional Traditional Method: Endogenous Substrate cluster_peptide Peptide Substrate Method A IGF-1 Stimulation B Phosphorylation of multiple downstream proteins (Akt, ERK, etc.) A->B C Complex signaling network with crosstalk B->C D Measurement of a single downstream event (e.g., pAkt) C->D E Indirect and potentially confounded readout of IGF-1R activity D->E F IGF-1 Stimulation G Introduction of specific this compound substrate F->G H Direct phosphorylation of this compound by activated IGF-1R G->H I Quantification of Phospho-IGF1Rtide H->I J Direct and specific readout of IGF-1R kinase activity I->J

Figure 3. Rationale for using a specific peptide substrate for kinase assays.

Conclusion

The cell-based this compound phosphorylation assay provides a sensitive, specific, and high-throughput method for quantifying IGF-1R kinase activity in a cellular setting. These protocols and application notes offer a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this powerful tool in their studies of IGF-1R signaling and in the discovery of novel therapeutic agents.

References

Application Notes and Protocols for IGF1Rtide in Immunoprecipitation Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[2] A key method for studying IGF-1R activity and for screening potential inhibitors is the in vitro kinase assay. This document provides detailed application notes and protocols for the use of IGF1Rtide, a synthetic peptide substrate, in immunoprecipitation kinase assays to measure the enzymatic activity of IGF-1R.

This compound is a 14-amino acid synthetic peptide with the sequence Ac-KKKSPGEYVNIEFG-NH2.[3][4][5] It is derived from the human Insulin Receptor Substrate 1 (IRS-1) protein, specifically residues 891-902, a known in vivo substrate of the IGF-1R.[3][4] Its optimized sequence makes it a highly specific and efficient substrate for in vitro kinase assays.

Data Presentation

The following tables summarize quantitative data for IGF-1R kinase assays utilizing the this compound peptide substrate. This data is essential for experimental setup, optimization, and interpretation of results.

Table 1: IGF-1R Kinase Activity with this compound Substrate

Assay TypeSpecific Activity (nmol/min/mg)Source
Radiometric263SignalChem
ADP-Glo™300SignalChem

Table 2: Kinetic Parameters of IGF-1R for this compound and ATP

SubstrateKmVmax (µmole/min/mg)Source
This compound18 ± 4 µM2.1 ± 0.6Bentham Open
ATP8 ± 2 µM-Bentham Open

Table 3: IC50 Values of Selected IGF-1R Inhibitors using this compound

InhibitorIC50Source
NVP-AEW541150 nM (cell-free)Selleck Chemicals
BMS-7548071.8 nM (cell-free)Selleck Chemicals
Picropodophyllin (PPP)1 nMSelleck Chemicals
NVP-ADW7420.17 µMSelleck Chemicals
GSK1838705A2.0 nMSelleck Chemicals

Mandatory Visualizations

IGF-1R Signaling Pathway

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS1->PI3K Activates Grb2_SOS Grb2/SOS Shc->Grb2_SOS Activates PIP3 PIP3 PI3K->PIP3 PIP2 to Ras Ras Grb2_SOS->Ras Activates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Raf Raf Ras->Raf Akt Akt PDK1->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Survival Cell Survival mTOR->Cell_Survival ERK->Cell_Growth

Caption: The IGF-1R signaling cascade leading to cell growth and survival.

Experimental Workflow: Immunoprecipitation Kinase Assay

IP_Kinase_Assay_Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis Immunoprecipitation Immunoprecipitation (with anti-IGF-1R antibody) Cell_Lysis->Immunoprecipitation Wash_Beads Wash Immunocomplex (on Protein A/G beads) Immunoprecipitation->Wash_Beads Kinase_Assay In Vitro Kinase Assay (add this compound, ATP) Wash_Beads->Kinase_Assay Detection Detection of Phosphorylated This compound Kinase_Assay->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

Application Notes and Protocols for a Hypothetical IGF1Rtide ELISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation and activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[2][3][4] The IGF1Rtide, with the sequence KKKSPGEYVNIEFG, is a synthetic peptide derived from the insulin receptor substrate 1 (IRS-1), a key substrate of the IGF-1R. This peptide serves as a substrate for in vitro kinase assays to measure IGF-1R activity.

This document provides a detailed, step-by-step guide for a hypothetical direct Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect and quantify the this compound. As no commercial kits are currently available for this specific peptide, this protocol is based on general principles of peptide ELISAs and assumes the prior development of a specific anti-IGF1Rtide primary antibody.

Assay Principle

This direct ELISA is designed for the detection and quantification of this compound in aqueous samples. The principle of the assay is based on the immobilization of the this compound to the surface of a microplate well. A specific primary antibody, directly conjugated to an enzyme such as Horseradish Peroxidase (HRP), is then added and binds to the immobilized peptide. Following a washing step to remove unbound antibody-enzyme conjugate, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of this compound present in the sample. The concentration of this compound in unknown samples can be determined by comparing their absorbance values to a standard curve generated from known concentrations of the peptide.

Experimental Protocols

I. Reagent Preparation

Note: All reagents should be of high purity and prepared with deionized or distilled water. Buffers should be brought to room temperature before use.

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6):

    • Dissolve 1.59 g of Sodium Carbonate (Na₂CO₃) and 2.93 g of Sodium Bicarbonate (NaHCO₃) in 1 L of deionized water.

    • Adjust pH to 9.6 if necessary.

    • Store at 4°C.

  • Wash Buffer (Phosphate Buffered Saline with Tween-20, PBST):

    • Prepare a 10X PBS stock solution: 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, 2.4 g KH₂PO₄ in 1 L of deionized water. Adjust pH to 7.4.

    • To prepare 1 L of 1X PBST, add 100 mL of 10X PBS and 0.5 mL of Tween-20 to 900 mL of deionized water.

  • Blocking Buffer (1% BSA in PBST):

    • Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBST.

    • Filter sterilize if necessary.

    • Store at 4°C.

  • This compound Standard:

    • Reconstitute lyophilized this compound peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) to create a stock solution of 1 mg/mL.

    • Prepare a series of dilutions in the desired assay buffer to generate a standard curve (e.g., 1000 ng/mL, 500 ng/mL, 250 ng/mL, 125 ng/mL, 62.5 ng/mL, 31.25 ng/mL, and a blank).

  • Primary Antibody-HRP Conjugate:

    • This protocol assumes the availability of a custom-developed monoclonal or polyclonal antibody specific to the this compound, conjugated to HRP.

    • Dilute the antibody-HRP conjugate in Blocking Buffer to the optimal concentration, as determined by titration experiments.

  • Substrate Solution (TMB):

    • Use a commercially available TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution (2M H₂SO₄):

    • Carefully add 11.1 mL of concentrated sulfuric acid (H₂SO₄) to 88.9 mL of deionized water. Caution: Always add acid to water, not the other way around.

II. Assay Procedure
  • Coating:

    • Dilute the this compound peptide to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (2):

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Sample and Standard Incubation:

    • Add 100 µL of the prepared this compound standards and unknown samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing (3):

    • Aspirate the samples and standards.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Primary Antibody Incubation:

    • Add 100 µL of the diluted anti-IGF1Rtide-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Washing (4):

    • Aspirate the antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation

Table 1: Example of a Standard Curve for this compound ELISA
StandardConcentration (ng/mL)Absorbance (450 nm)
S110002.500
S25001.800
S32501.100
S41250.600
S562.50.350
S631.250.200
Blank00.100
Table 2: Example of Sample Data
Sample IDAbsorbance (450 nm)Calculated Concentration (ng/mL)
Unknown 11.500375.2
Unknown 20.850180.5
Control0.40075.8

Visualizations

ELISA_Workflow start Start coating Coat Plate with this compound start->coating wash1 Wash x3 coating->wash1 Overnight at 4°C blocking Block with BSA wash1->blocking wash2 Wash x3 blocking->wash2 1-2 hours at RT add_samples Add Standards & Samples wash2->add_samples wash3 Wash x3 add_samples->wash3 2 hours at RT add_antibody Add Anti-IGF1Rtide-HRP wash3->add_antibody wash4 Wash x5 add_antibody->wash4 1 hour at RT add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction 15-30 min in dark read_plate Read Absorbance at 450 nm stop_reaction->read_plate end_node End read_plate->end_node

Caption: Workflow diagram for the direct this compound ELISA protocol.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds to IRS1 IRS-1 IGF1R->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Grb2 Grb2/SOS IRS1->Grb2 Activates Akt Akt/PKB PI3K->Akt CellSurvival Cell Survival & Protein Synthesis Akt->CellSurvival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK CellProliferation Cell Proliferation & Differentiation ERK->CellProliferation

Caption: Simplified IGF-1 Receptor signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low signal in IGF1Rtide kinase assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the IGF1R (Insulin-like Growth Factor 1 Receptor) kinase assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to this assay.

Troubleshooting Guide: Low Signal Issues

A low or absent signal is a common problem encountered in IGF1R kinase assays. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.

Question: My IGF1R kinase assay is showing a very low or no signal. What are the potential causes and how can I fix it?

Answer: A low signal in your IGF1R kinase assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify the Integrity and Activity of Key Reagents

Inactive or degraded reagents are a primary culprit for low assay signals.

ReagentPotential ProblemRecommended Action
IGF1R Enzyme Enzyme is inactive or has lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).- Purchase a new batch of enzyme from a reputable supplier.- Aliquot the enzyme upon arrival to minimize freeze-thaw cycles.- Always store the enzyme at the recommended temperature (-80°C).- Run a positive control with a known potent activator to confirm enzyme activity.
ATP ATP solution has degraded. ATP is unstable at room temperature and can be hydrolyzed.- Prepare fresh ATP stocks regularly.- Aliquot and store at -20°C or -80°C.- Avoid repeated freeze-thaw cycles.
Substrate (e.g., IGF1Rtide) Substrate peptide has degraded or is of poor quality.- Use a high-quality, purified substrate.- Store the substrate as recommended by the manufacturer, typically lyophilized at -20°C or in solution at -80°C.
Antibody (for antibody-based detection) Antibody has low affinity, is non-specific, or has lost activity.- Use an antibody specifically validated for the kinase assay.- Ensure the antibody is stored correctly.- Test a titration of the antibody to find the optimal concentration.
Step 2: Optimize Assay Conditions

Suboptimal reaction conditions can significantly impact enzyme kinetics and signal generation.

ParameterPotential ProblemRecommended Action
Enzyme Concentration Insufficient enzyme concentration leads to a low reaction rate.Perform an enzyme titration to determine the optimal concentration that yields a robust signal without depleting the substrate too quickly. The goal is to be in the linear range of the assay.
ATP Concentration ATP concentration is too high or too low. For competitive inhibitors, a high ATP concentration can mask their effect.The optimal ATP concentration is typically at or near the Km for ATP. This should be determined experimentally for your specific assay conditions.[1] For some assays, a high concentration of ATP (e.g., 1 mM) is used initially to determine the kinase amount needed for a robust signal.[2]
Substrate Concentration Substrate concentration is limiting the reaction.Titrate the substrate to determine the optimal concentration. This is often at or above the Km value for the substrate.
Incubation Time Incubation time is too short for a sufficient amount of product to be generated.Perform a time-course experiment to identify the optimal incubation period where the reaction is still in the linear phase. For some assays, incubation times can range from 15 minutes to several hours.[3][4][5]
Reaction Buffer Composition pH, salt concentration, or co-factors (e.g., MgCl2, MnCl2) are not optimal for IGF1R activity.Ensure your reaction buffer is prepared correctly. A typical buffer might contain 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% BRIJ-35.[2] Some protocols also include DTT and BSA.[4][6]
Step 3: Check Detection System and Instrumentation

Issues with the detection method can prevent an accurate reading of the signal.

ComponentPotential ProblemRecommended Action
Detection Reagents Detection reagents (e.g., luciferase, fluorescent probes) have expired or were improperly prepared.- Prepare detection reagents fresh on the day of the experiment.- Protect fluorescent reagents from light.
Plate Reader Settings Incorrect filter sets, gain settings, or read time.- Consult the plate reader manual and the assay protocol for the correct settings.- Ensure the appropriate excitation and emission wavelengths are used for fluorescent assays.
Assay Plate Use of an incorrect plate type (e.g., using a clear plate for a luminescent assay).- Use the recommended plate type for your assay (e.g., white plates for luminescence, black plates for fluorescence).[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the different components in the IGF1R kinase assay buffer?

A1:

  • HEPES/Tris-HCl: A buffering agent to maintain a stable pH, typically around 7.5.[2][6]

  • MgCl2/MnCl2: Divalent cations that are essential co-factors for the kinase's catalytic activity.[6]

  • EGTA: A chelating agent used to prevent the activity of metalloproteases.

  • BRIJ-35/BSA: A detergent or protein used to prevent non-specific binding of the enzyme and other reagents to the plate wells.[2][6]

  • DTT: A reducing agent used to maintain the enzyme in an active state by preventing oxidation of cysteine residues.[6]

Q2: How do I determine the linear range of my IGF1R kinase assay?

A2: To determine the linear range, you should perform both an enzyme titration and a time-course experiment.

  • Enzyme Titration: Keep the substrate and ATP concentrations constant and test a serial dilution of the IGF1R enzyme. Plot the signal versus enzyme concentration. The linear range is the portion of the curve where the signal increases proportionally with the enzyme concentration.

  • Time Course: Use the optimal enzyme concentration determined from the titration and measure the signal at various time points. The linear range is the period during which the signal increases linearly over time before it starts to plateau due to substrate depletion or enzyme instability.

Q3: Can the type of kinase assay format affect my results?

A3: Yes, different assay formats have their own advantages and disadvantages that can influence the results.

  • Radiometric assays are considered the gold standard for their direct measurement of phosphate incorporation but involve handling radioactive materials.[1][7]

  • Fluorescence-based assays (e.g., FRET) are sensitive but can be prone to interference from fluorescent compounds.[8][9]

  • Luminescence-based assays (e.g., ADP-Glo™, Kinase-Glo®) are highly sensitive and have a large dynamic range but can be affected by compounds that inhibit luciferase.[1][6][9]

Experimental Protocols

Protocol: Generic IGF1R Kinase Activity Assay (Luminescence-based)

This protocol outlines the general steps for an ADP-Glo™ based IGF1R kinase assay.

  • Prepare Reagents:

    • 1x Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35, 2 mM DTT.

    • IGF1R Enzyme: Dilute to the desired concentration in 1x Kinase Reaction Buffer.

    • Substrate (this compound): Reconstitute and dilute to the desired concentration in 1x Kinase Reaction Buffer.

    • ATP: Dilute to the desired concentration in 1x Kinase Reaction Buffer.

  • Assay Procedure:

    • Add 5 µL of diluted IGF1R enzyme to the wells of a 384-well white plate.

    • Add 2.5 µL of the test compound (or vehicle control).

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP.

    • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

Visualizations

IGF1R Signaling Pathway

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2 Shc->Grb2 AKT Akt/PKB PI3K->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: Simplified IGF1R signaling cascade.

Experimental Workflow for IGF1R Kinase Assay

Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->ReagentPrep PlateAddition Add Reagents to Plate (Enzyme, Compound) ReagentPrep->PlateAddition Reaction Initiate Reaction (Add Substrate/ATP) PlateAddition->Reaction Incubation Incubate at Room Temp Reaction->Incubation StopReaction Stop Reaction & Deplete ATP Incubation->StopReaction Detection Add Detection Reagent StopReaction->Detection ReadSignal Read Signal (Luminescence/Fluorescence) Detection->ReadSignal End End ReadSignal->End

Caption: General workflow for a typical IGF1R kinase assay.

Troubleshooting Logic for Low Signal

Troubleshooting_Logic LowSignal Low or No Signal CheckReagents Check Reagent Integrity (Enzyme, ATP, Substrate) LowSignal->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK OptimizeConditions Optimize Assay Conditions (Concentrations, Time) ConditionsOK Conditions Optimized? OptimizeConditions->ConditionsOK CheckDetection Verify Detection System (Reagents, Reader) DetectionOK Detection System OK? CheckDetection->DetectionOK ReagentsOK->OptimizeConditions Yes ReplaceReagents Replace/Re-prepare Reagents ReagentsOK->ReplaceReagents No ConditionsOK->CheckDetection Yes Titrate Perform Titrations & Time Course ConditionsOK->Titrate No ConsultManual Consult Manuals & Check Settings DetectionOK->ConsultManual No ProblemSolved Problem Solved DetectionOK->ProblemSolved Yes ReplaceReagents->CheckReagents Titrate->OptimizeConditions ConsultManual->CheckDetection

Caption: A logical approach to troubleshooting low signal.

References

how to reduce high background in IGF1Rtide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Insulin-like Growth Factor 1 Receptor (IGF1R)-tide experiments.

Frequently Asked Questions (FAQs)

Q1: What is an IGF1R-tide experiment?

An IGF1R-tide experiment is a type of kinase assay used to measure the activity of the IGF1R. It typically involves the use of a synthetic peptide substrate ("-tide") that is a target for phosphorylation by the IGF1R enzyme. The assay quantifies the amount of phosphorylated peptide, which correlates with the kinase activity. These assays are crucial for screening potential inhibitors of IGF1R, a key target in cancer therapy.

Q2: What are the common causes of high background in my IGF1R-tide assay?

High background in an IGF1R-tide assay can obscure the true signal and lead to inaccurate results. Common causes include:

  • Non-specific binding: The primary or secondary antibody may bind to unintended proteins or to the surface of the microplate.

  • Reagent quality and handling: Poor quality or improperly stored peptide substrates, antibodies, or enzyme can lead to high background. Contaminated buffers or reagents can also be a source of interference.

  • Suboptimal antibody concentrations: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.

  • Ineffective blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to high background.

  • Issues with the detection system: In fluorescence-based assays, autofluorescence of compounds or reagents can contribute to high background. For enzyme-linked immunosorbent assays (ELISAs), endogenous enzyme activity in samples can be a problem.

Q3: How can I improve the signal-to-noise ratio in my experiment?

Improving the signal-to-noise ratio is key to obtaining reliable data. Here are some strategies:

  • Optimize antibody dilutions: Perform a titration to find the optimal concentration for both your primary and secondary antibodies.

  • Choose the right blocking buffer: The choice of blocking buffer can significantly impact background levels. Empirically test different blocking agents to find the most effective one for your assay system.

  • Thorough washing: Increase the number and duration of wash steps to remove unbound reagents.

  • Use high-quality reagents: Ensure your peptide substrate, enzyme, and antibodies are of high purity and stored correctly.

  • Control for autofluorescence: If using a fluorescence-based assay, check for autofluorescence of your test compounds and use appropriate controls.

Troubleshooting Guide: High Background

This guide provides a systematic approach to identifying and resolving the root causes of high background in your IGF1R-tide experiments.

Problem: High Background Signal

Is the background high in all wells, including the negative controls?

  • YES: This suggests a systemic issue with one or more of the common reagents or the assay procedure itself. Proceed to the "Systemic High Background" troubleshooting workflow.

  • NO: If the high background is sporadic or only in specific wells, it might be due to issues with particular samples, reagents in those wells, or plate handling. Consider factors like cross-contamination between wells or improper washing of specific wells.

Systemic High Background Troubleshooting Workflow

This workflow will guide you through a series of checks and optimizations to address high background issues that are present throughout your assay plate.

TroubleshootingWorkflow Troubleshooting Workflow for High Background start Start: High Background Detected check_reagents 1. Reagent Quality Check - Peptide substrate purity & storage - Antibody specificity & storage - Enzyme activity & storage - Buffer contamination start->check_reagents optimize_blocking 2. Optimize Blocking Step - Test different blocking buffers - Increase blocking incubation time check_reagents->optimize_blocking Reagents OK optimize_antibodies 3. Optimize Antibody Concentrations - Titrate primary antibody - Titrate secondary antibody optimize_blocking->optimize_antibodies Blocking Optimized optimize_washing 4. Optimize Washing Steps - Increase number of washes - Increase wash duration - Add detergent (e.g., Tween-20) to wash buffer optimize_antibodies->optimize_washing Antibodies Optimized check_detection 5. Check Detection System - (Fluorescence) Check for autofluorescence - (ELISA) Check for substrate issues optimize_washing->check_detection Washing Optimized end Problem Resolved check_detection->end Detection System OK IGF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription label_pi3k Cell Survival, Protein Synthesis Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription label_mapk Cell Proliferation, Differentiation IGF1 IGF-1 IGF1->IGF1R

Technical Support Center: Improving IGF1Rtide Peptide Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IGF1Rtide peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound during long-term storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

A1: For long-term storage, lyophilized this compound peptide should be stored at -20°C or colder, with -80°C being preferable for periods longer than a few months.[1][2][3][4][5] Storing the peptide in a desiccator at these low temperatures will further enhance its stability by protecting it from moisture.[4]

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Reconstituted this compound solutions are significantly less stable than the lyophilized powder.[3] It is recommended to prepare fresh solutions for each experiment.[6] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][5] These aliquots should be stored at -20°C or colder for short-term storage (up to a few weeks). For longer-term storage of solutions, -80°C is recommended.[1][2]

Q3: What is the optimal pH for storing reconstituted this compound?

Q4: What are the primary degradation pathways for this compound?

A4: Based on its amino acid sequence (KKKSPGEYVNIEFG), the primary potential degradation pathways for this compound are:

  • Deamidation: The asparagine (N) residue can undergo deamidation to form aspartic acid or isoaspartic acid, especially under neutral to alkaline conditions.[7][8][9] This introduces a negative charge and can alter the peptide's structure and function.

  • Oxidation: The tyrosine (Y) residue is susceptible to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.[10]

  • Hydrolysis: The peptide bonds, particularly those involving glutamic acid (E), can be susceptible to hydrolysis, leading to fragmentation of the peptide.[11][12][13][14][15]

  • Aggregation: The presence of multiple lysine (K) residues gives the peptide a high positive charge, which can potentially lead to aggregation, especially at certain concentrations and pH values.[16][17][18][19]

Q5: Can I do anything to prevent the degradation of this compound?

A5: Yes, several measures can be taken to minimize degradation:

  • Storage: Adhere strictly to the recommended storage conditions for both lyophilized and reconstituted peptide.

  • Handling: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[5] Handle the peptide in a clean environment to avoid contamination.

  • Buffers and Excipients: Use high-purity, sterile buffers for reconstitution. While specific excipients for this compound have not been documented, common peptide stabilizers include antioxidants (to prevent oxidation) and certain sugars or polyols (to prevent aggregation).

  • Light Protection: Store the peptide, both in lyophilized and solution form, protected from light to minimize photo-oxidation of the tyrosine residue.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty dissolving the lyophilized peptide - Incorrect solvent.- Peptide aggregation.- The this compound peptide is basic due to the lysine residues. Dissolving in a slightly acidic, sterile buffer (e.g., 0.1% acetic acid in water) may improve solubility.[5]- Gentle sonication can help break up small aggregates and facilitate dissolution.
Precipitation observed in the reconstituted solution - Poor peptide solubility at the chosen concentration or pH.- Aggregation over time.- Try dissolving the peptide at a lower concentration.- Ensure the pH of the buffer is optimal (generally pH 5-7 for peptides).[3]- If precipitation occurs after storage, it may be due to aggregation. Prepare fresh solutions for each use.
Loss of peptide activity in kinase assays - Degradation of the peptide due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution.- Confirm that the peptide has been stored correctly at -20°C or -80°C.[1][2][3][4][5]- Always aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2][5]- Perform a stability check of your peptide stock using a suitable analytical method like HPLC-MS.
Inconsistent experimental results - Inaccurate peptide concentration due to incomplete dissolution or degradation.- Variability in handling and storage between experiments.- Ensure the peptide is fully dissolved before use.- Standardize your protocol for peptide reconstitution, storage, and handling to ensure consistency.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative stability data specifically for this compound. The following table provides general stability guidelines for peptides based on their form and storage temperature.

Peptide Form Storage Temperature General Stability Reference(s)
LyophilizedRoom TemperatureDays to weeks[3]
Lyophilized4°CWeeks to months[2][3]
Lyophilized-20°CMonths to years[1][2][3][4][5]
Lyophilized-80°CSeveral years[1][2]
In Solution4°CUp to 1-2 weeks[3]
In Solution-20°CUp to 3-4 months[3]
In Solution-80°CUp to 1 year[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly reconstitute lyophilized this compound for use in experiments.

Materials:

  • Lyophilized this compound peptide vial

  • Sterile, high-purity solvent (e.g., sterile deionized water, or a buffer such as 25 mM Tris-HCl, pH 7.5)

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer (optional)

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents moisture condensation inside the vial.[5]

  • Refer to the manufacturer's data sheet for the exact amount of peptide in the vial.

  • Calculate the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Carefully add the calculated volume of the appropriate sterile solvent to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • If the peptide does not dissolve completely, gentle sonication for a few minutes may be helpful.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If not for immediate use, aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Temperature-controlled incubator or water bath

  • Photostability chamber

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Incubate an aliquot of the this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate an aliquot of the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate an aliquot of the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the this compound solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep an aliquot of the this compound solution at the recommended storage condition (-20°C or -80°C).

  • After the incubation period, neutralize the acid and base-treated samples.

  • Analyze all samples (stressed and control) by a stability-indicating method such as reverse-phase HPLC with UV and mass spectrometric detection to identify and quantify the parent peptide and any degradation products.

Protocol 3: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To monitor the stability of this compound over time by quantifying the remaining intact peptide.

Materials:

  • This compound samples stored under different conditions

  • HPLC system with a UV detector and/or mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Prepare samples for analysis by diluting them to an appropriate concentration in Mobile Phase A.

  • Set up the HPLC method with a suitable gradient to separate this compound from potential degradation products. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Set the UV detector to monitor at a wavelength where the peptide absorbs (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine residue).

  • Inject the samples and a control (freshly prepared this compound standard) onto the HPLC system.

  • Analyze the chromatograms to determine the peak area of the intact this compound.

  • Calculate the percentage of remaining intact peptide in the stored samples relative to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

Peptide_Degradation_Pathways This compound Intact this compound (KKKSPGEYVNIEFG) Deamidation Deamidated this compound (Asp or isoAsp at Asn10) This compound->Deamidation Deamidation (N) Oxidation Oxidized this compound (at Tyr7) This compound->Oxidation Oxidation (Y) Hydrolysis Peptide Fragments This compound->Hydrolysis Hydrolysis (e.g., at E) Aggregation Aggregates This compound->Aggregation Aggregation (K-rich)

Caption: Potential degradation pathways for this compound peptide.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reconstitution Reconstitute Lyophilized This compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Reconstitution->Forced_Degradation HPLC RP-HPLC Analysis (Purity Assessment) Forced_Degradation->HPLC MS Mass Spectrometry (Degradant Identification) Forced_Degradation->MS CD Circular Dichroism (Structural Integrity) Forced_Degradation->CD Data_Analysis Data Analysis and Stability Assessment HPLC->Data_Analysis MS->Data_Analysis CD->Data_Analysis

Caption: Workflow for assessing this compound peptide stability.

Troubleshooting_Logic Start Experiment Issue? Solubility Solubility Issue? Start->Solubility Activity_Loss Loss of Activity? Start->Activity_Loss Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Solvent Check Solvent & Use Acidic Buffer Solubility->Check_Solvent Yes Check_Storage Verify Storage Conditions (-20°C or -80°C) Activity_Loss->Check_Storage Yes Standardize_Protocol Standardize Handling & Reconstitution Protocol Inconsistent_Results->Standardize_Protocol Yes Sonicate Gentle Sonication Check_Solvent->Sonicate Avoid_Freeze_Thaw Aliquot to Avoid Freeze-Thaw Cycles Check_Storage->Avoid_Freeze_Thaw

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: The Impact of IGF1R-tide Peptide Purity on Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the impact of IGF1R-tide peptide purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is IGF1R-tide and why is its purity important?

A1: IGF1R-tide is a synthetic peptide likely designed to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival. Its purity is critical because impurities can lead to erroneous and irreproducible results in various assays by causing false positives, false negatives, or altered dose-response curves.

Q2: What are the common types of impurities found in synthetic peptides like IGF1R-tide?

A2: Common impurities include:

  • Deletion Peptides: Peptides missing one or more amino acids from the target sequence.

  • Truncated Peptides: Peptides with incomplete sequences at the N-terminus or C-terminus.

  • Modified Peptides: Peptides with unintended chemical modifications, such as deamidation, oxidation, or remnants of protecting groups (e.g., Fmoc).

  • Process-Related Impurities: Residual solvents (e.g., DMF, TFA), salts, and other reagents used during peptide synthesis and purification.

  • Cross-Contamination: Presence of other unrelated peptides from previous syntheses.

Q3: How can I assess the purity of my IGF1R-tide peptide?

A3: The most common methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The Certificate of Analysis (CoA) provided by the manufacturer should detail the purity level and the methods used for its determination. For critical applications, independent verification of purity is recommended.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in IGF1R Binding Assays

Symptoms:

  • High background signal.

  • Poor reproducibility between experiments.

  • Lower than expected binding affinity (higher IC50).

  • Non-specific binding.

Possible Cause: Peptide impurities can significantly affect binding assays. Truncated or deletion peptides may still bind to the receptor, but with a different affinity, leading to a heterogeneous population of binding partners for the labeled ligand. Residual solvents or other chemical artifacts can also interfere with the binding kinetics.

Troubleshooting Steps:

  • Verify Peptide Purity: Review the Certificate of Analysis for your IGF1R-tide. For sensitive binding assays, a purity of >95% is recommended. If in doubt, have the purity re-assessed by HPLC and MS.

  • Solubilization Check: Ensure the peptide is fully dissolved. Aggregates can behave as impurities and affect results.

  • Run a Control with a Different Batch: If possible, test a different batch of the same peptide to see if the issue persists. Inconsistent results between batches often point to purity issues.[1]

  • Purification of the Peptide: If you suspect impurities are the cause, you can re-purify the peptide using HPLC.

Issue 2: High Variability or False Positives in IGF1R Kinase Assays

Symptoms:

  • High kinase activity in negative controls.

  • Inconsistent phosphorylation signals.

  • Apparent inhibition or activation that is not dose-dependent.

Possible Cause: Contaminating peptides could act as substrates or inhibitors of the kinase, leading to misleading results. For instance, a contaminating peptide that is a better substrate for the kinase than the intended IGF1R-tide could artificially inflate the measured activity. Conversely, an impurity that inhibits the kinase would lead to a false-negative result.

Troubleshooting Steps:

  • Purity Threshold: For kinase assays, using a peptide with a purity of >98% is advisable to minimize the presence of interfering species.

  • Specificity Check: If you observe unexpected activity, consider that an impurity might be the cause. Mass spectrometry can help identify the nature of the contaminating peptides.

  • Blank Reactions: Run control reactions containing all components except the IGF1R-tide peptide to assess background signal from the buffer and enzyme preparation.

  • Inhibitor Controls: Use a known IGF1R inhibitor to ensure the observed kinase activity is specific to IGF1R.

Quantitative Impact of Peptide Purity

The purity of the IGF1R-tide peptide can have a direct and quantifiable impact on assay results. The following tables summarize the potential effects of different impurity types and provide illustrative examples of how purity levels can alter key assay parameters.

Table 1: Impact of Common Peptide Impurities on Assay Results

Impurity TypePotential Impact on Binding AssaysPotential Impact on Kinase AssaysPotential Impact on Cellular Assays
Deletion Peptides May have altered binding affinity, leading to inaccurate IC50 values. Can act as competitive inhibitors.May not be phosphorylated, leading to an underestimation of kinase activity.Could have unpredictable biological effects, including cytotoxicity or off-target signaling.
Truncated Peptides Often exhibit lower binding affinity.[2] Can compete with the full-length peptide, affecting dose-response curves.May not be recognized by the kinase, resulting in lower signal.Unlikely to elicit the intended biological response.
Modified Peptides (e.g., Deamidation, Oxidation) Can alter the peptide's conformation and binding characteristics.[3]The modification site might be critical for kinase recognition, leading to reduced or no phosphorylation.May have altered stability or biological activity in a cellular context.
Residual Solvents (e.g., TFA, DMF) Can alter pH and ionic strength, affecting binding kinetics. Some solvents may be cytotoxic.[4]Can denature the kinase or interfere with the enzymatic reaction.Can be toxic to cells, leading to artifacts in viability or signaling readouts.
Cross-Contamination An unrelated peptide with affinity for IGF1R could lead to false-positive results.[5]A contaminating peptide that is a kinase substrate would generate a false-positive signal.Could trigger unintended signaling pathways, confounding the interpretation of results.

Table 2: Illustrative Example of Peptide Purity on IC50 Values in a Competitive Binding Assay

This table presents hypothetical data to illustrate the potential impact of peptide purity. Actual results may vary.

Peptide PurityApparent IC50 (nM)Signal-to-Noise RatioInterpretation
>98% 515Accurate determination of binding affinity with high confidence.
90% 158The presence of non-binding or low-affinity impurities leads to an overestimation of the IC50. The lower signal-to-noise ratio reduces the assay's sensitivity.[6][7]
<80% >503High levels of impurities significantly skew the dose-response curve, making accurate IC50 determination impossible. The low signal-to-noise ratio indicates poor assay performance.

Experimental Protocols

Protocol 1: IGF1R Competitive Binding Assay

This protocol is designed to determine the binding affinity of an IGF1R-tide peptide by measuring its ability to compete with a labeled ligand for binding to the IGF-1 receptor.

Materials:

  • IGF-1R coated microplates

  • Labeled IGF-1 (e.g., biotinylated or radiolabeled)

  • IGF1R-tide peptide of known concentration and purity (>95% recommended)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent (e.g., Streptavidin-HRP for biotinylated ligand)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare a dilution series of the IGF1R-tide peptide in Assay Buffer.

  • Add a fixed concentration of the labeled IGF-1 to all wells except the blank.

  • Add the different concentrations of the IGF1R-tide peptide to the wells. Include a control with no unlabeled peptide (maximum signal) and a blank with no labeled ligand (background).

  • Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).

  • Wash the plate three times with Wash Buffer.

  • Add the Detection Reagent and incubate as recommended.

  • Wash the plate three times with Wash Buffer.

  • Add the Substrate and incubate until color develops.

  • Stop the reaction with Stop Solution.

  • Read the absorbance at the appropriate wavelength.

  • Plot the absorbance against the log of the IGF1R-tide concentration and determine the IC50 value.

Protocol 2: IGF1R Kinase Assay

This protocol measures the phosphorylation of a substrate peptide by the IGF-1R kinase domain.

Materials:

  • Recombinant IGF-1R kinase domain

  • IGF1R-tide substrate peptide (>98% purity recommended)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Phospho-specific antibody for the substrate peptide

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • ELISA plate

  • Wash Buffer, Substrate, and Stop Solution as in the binding assay

  • Plate reader

Procedure:

  • Coat the ELISA plate with the IGF1R-tide substrate peptide.

  • Block the plate to prevent non-specific binding.

  • Prepare the kinase reaction mixture containing the IGF-1R kinase domain and ATP in Kinase Reaction Buffer.

  • Add the kinase reaction mixture to the wells and incubate to allow for phosphorylation (e.g., 30-60 minutes at 30°C).

  • Wash the plate to remove the kinase and ATP.

  • Add the phospho-specific primary antibody and incubate.

  • Wash the plate and add the secondary antibody.

  • Wash the plate and add the substrate.

  • Stop the reaction and read the absorbance.

  • The signal intensity is proportional to the amount of phosphorylated substrate.

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS Proteins IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruits AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R Signaling Pathway.

Experimental_Workflow_Binding_Assay start Start prep_peptide Prepare IGF1R-tide Dilution Series start->prep_peptide add_peptide Add IGF1R-tide prep_peptide->add_peptide add_ligand Add Labeled IGF-1 add_ligand->add_peptide incubate1 Incubate add_peptide->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Detection Reagent wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate stop Stop Reaction add_substrate->stop read Read Plate stop->read analyze Analyze Data (IC50) read->analyze

Caption: Competitive Binding Assay Workflow.

Logical_Relationship_Purity_Impact peptide_purity IGF1R-tide Peptide Purity high_purity High Purity (>95%) peptide_purity->high_purity low_purity Low Purity (<90%) peptide_purity->low_purity accurate_results Accurate & Reproducible Assay Results high_purity->accurate_results impurities Presence of: - Deletion Peptides - Truncated Peptides - Modified Peptides - Residual Solvents low_purity->impurities inaccurate_results Inaccurate & Variable Assay Results impurities->inaccurate_results

Caption: Impact of Purity on Assay Results.

References

Technical Support Center: Optimizing ATP for IGF1Rtide Kinase Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize ATP concentration in Insulin-like Growth Factor 1 Receptor (IGF1R) kinase assays using the IGF1Rtide substrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of ATP for an this compound kinase assay?

A1: The optimal ATP concentration can vary depending on the specific assay format and objectives. However, a common starting point is the Michaelis-Menten constant (Km) of IGF1R for ATP, which ensures the reaction rate is sensitive to inhibitors. For phosphorylated IGF1R, the apparent Km (Kmapp) for ATP can range from 50 µM to 110 µM.[1] Some protocols suggest starting concentrations of 10 µM, 50 µM, or up to 250 µM.[2][3][4] It is highly recommended to experimentally determine the optimal ATP concentration for your specific assay conditions.

Q2: Why is it important to optimize the ATP concentration?

A2: Optimizing the ATP concentration is critical for several reasons:

  • Assay Sensitivity: For inhibitor screening, using an ATP concentration close to the Km value provides the best sensitivity for detecting ATP-competitive inhibitors.

  • Kinetic Studies: Accurate determination of kinetic parameters (Km, Vmax, kcat) requires testing a range of ATP concentrations.

  • Reproducibility: A well-defined and optimized ATP concentration ensures consistent and reproducible results across experiments.

  • Cost-Effectiveness: Using an excessive amount of ATP, especially radiolabeled ATP, can be expensive.

Q3: Should I use a fixed ATP concentration or one at the Km value for inhibitor screening?

A3: For screening ATP-competitive inhibitors, performing the assay with the ATP concentration at or near its Km value is generally recommended. This condition makes the assay most sensitive to competitive inhibitors. The relationship between the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation: IC50 = Ki + Ki/Km × [ATP].[5] When [ATP] = Km, the IC50 is equal to 2 × Ki, providing a direct measure of the inhibitor's potency.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for ATP and the this compound substrate in IGF1R kinase assays.

ParameterRecommended Value/RangeSource(s)
ATP Concentration (Starting) 10 µM - 250 µM[2][3][4]
Apparent ATP Km (Phosphorylated IGF1R) 50 µM - 110 µM[1]
This compound Substrate Concentration ~250 µM[3][6]
This compound Sequence Ac-KKKSPGEYVNIEFG-NH2[6]

Experimental Protocols

Protocol 1: Standard IGF1R Kinase Assay with this compound

This protocol provides a baseline for performing an IGF1R kinase assay. It can be adapted for various detection methods (e.g., radiometric, luminescence-based).

Materials:

  • Active IGF1R enzyme

  • This compound peptide substrate (e.g., from Sigma-Aldrich, Cat# 12-527)[6]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]

  • ATP solution (prepare fresh)

  • Detection reagent (e.g., [γ-³³P]-ATP, ADP-Glo™ Kinase Assay Kit)[2][3][7]

  • 96-well or 384-well assay plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare Reagents: Thaw all components (enzyme, substrate, buffers) on ice. Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile distilled water to a concentration of 1 mg/mL.[2] Prepare a stock solution of ATP (e.g., 10 mM).

  • Prepare Reaction Mix: In a pre-cooled microfuge tube, prepare the reaction mixture. For a 25 µL final reaction volume, you might combine:

    • 5 µL of 5x Kinase Assay Buffer

    • 2.5 µL of this compound substrate (to a final concentration of ~250 µM)

    • x µL of diluted active IGF1R enzyme

    • x µL of sterile distilled water to bring the volume to 20 µL

  • Initiate Reaction: Add 5 µL of the desired ATP solution (e.g., to a final concentration of 50 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).[2][7] This time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction. The method depends on the detection assay:

    • Radiometric: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper and wash with 1% phosphoric acid.[2]

    • Luminescence (ADP-Glo™): Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[2][7]

  • Detect Signal:

    • Radiometric: Dry the P81 paper and measure incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add 50 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and measure luminescence with a plate reader.[7]

Protocol 2: ATP Titration to Determine Optimal Concentration

This experiment is crucial for determining the Km of ATP for your specific IGF1R enzyme lot and assay conditions.

Procedure:

  • Set up Reactions: Prepare reaction mixtures as described in Protocol 1, but omit the ATP for now.

  • Prepare ATP Dilutions: Create a series of ATP dilutions in the kinase assay buffer. A typical range to test would be from 0 µM to 1000 µM (e.g., 0, 5, 10, 25, 50, 100, 250, 500, 1000 µM).

  • Initiate Reactions: Add 5 µL of each ATP dilution to triplicate wells to start the reactions. Include a "no enzyme" control for each ATP concentration to measure background signal.

  • Incubate and Detect: Follow steps 4-6 from Protocol 1.

  • Analyze Data:

    • Subtract the background signal (no enzyme) from your experimental values.

    • Plot the initial reaction velocity (signal) as a function of the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km for ATP.

Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (α and β subunits) IGF1->IGF1R Binding KinaseDomain Tyrosine Kinase Domain (β subunit) IGF1R->KinaseDomain Conformational Change Autophosphorylation Autophosphorylation KinaseDomain->Autophosphorylation Activates ADP ADP KinaseDomain->ADP pthis compound Phosphorylated This compound KinaseDomain->pthis compound Phosphorylates IRS IRS-1/Shc Docking Proteins Autophosphorylation->IRS Recruits Downstream Downstream Signaling (PI3K/Akt, MAPK pathways) IRS->Downstream Activates ATP ATP ATP->KinaseDomain This compound This compound (Substrate) This compound->KinaseDomain

Caption: IGF-1R signaling pathway leading to kinase activation and substrate phosphorylation.

Troubleshooting_Workflow cluster_low_signal Troubleshooting Low Signal cluster_high_bg Troubleshooting High Background cluster_reproducibility Troubleshooting Reproducibility Start Start: Unexpected Kinase Assay Results Issue1 Issue: Low or No Kinase Activity Start->Issue1 Issue2 Issue: High Background Signal Start->Issue2 Issue3 Issue: Poor Reproducibility Start->Issue3 A1 Is ATP concentration too low? Issue1->A1 B1 Is there non-enzymatic substrate phosphorylation? Issue2->B1 C1 Are ATP solutions fresh? Issue3->C1 A2 Perform ATP titration to find optimal concentration (target Kₘ). A1->A2 Yes A3 Is enzyme inactive? A1->A3 No A4 Check enzyme storage, handling, and activity with a positive control. A3->A4 Yes B2 Run 'no enzyme' and 'no substrate' controls. Check for ATP contaminants. B1->B2 Yes B3 Is ATP concentration too high? B1->B3 No B4 Reduce ATP concentration. High [ATP] can increase non-specific signal. B3->B4 Yes C2 Prepare fresh ATP dilutions for each experiment. Avoid freeze-thaw cycles. C1->C2 No C3 Is pipetting accurate? C1->C3 Yes C4 Use calibrated pipettes. Ensure homogenous mixing of reagents. C3->C4 No

Caption: Troubleshooting workflow for ATP-related issues in this compound kinase assays.

Troubleshooting Guide

Problem: Weak or No Kinase Signal

Possible CauseRecommended Solution
Suboptimal ATP Concentration The ATP concentration may be too low, limiting the reaction rate. Perform an ATP titration experiment (see Protocol 2) to determine the optimal concentration, which is often near the Km value.[1]
Inactive Enzyme Ensure the IGF1R enzyme has been stored and handled correctly to maintain activity. Run a positive control with a known potent activator or a previously validated batch of enzyme.
Incorrect Buffer Components Divalent cations like Mg²⁺ and Mn²⁺ are crucial for kinase activity.[2][3] Verify their presence and concentration in the kinase assay buffer. Ensure the pH is optimal (typically around 7.2-7.5).[2][3]
Degraded this compound Substrate Reconstitute the this compound peptide as recommended by the supplier and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Problem: High Background Signal

Possible CauseRecommended Solution
ATP Contamination The ATP stock may be contaminated with ADP (for luminescence assays) or other impurities. Use a high-quality ATP source and prepare fresh solutions for each experiment.
Non-Enzymatic Phosphorylation Run a control reaction without the IGF1R enzyme to assess the level of non-enzymatic signal. If high, check for contaminants in the buffer or substrate.
Excessively High ATP Concentration While low ATP can limit the signal, excessively high concentrations can sometimes contribute to higher background, depending on the detection method. If you are well above the Km (e.g., >10x Km), try reducing the concentration.

Problem: Poor Assay Reproducibility / High Well-to-Well Variability

Possible CauseRecommended Solution
Inconsistent ATP Concentration ATP can hydrolyze in solution. Prepare fresh ATP dilutions for each assay from a concentrated, pH-neutralized stock. Avoid multiple freeze-thaw cycles of the stock solution.
Pipetting Errors Small volumes of concentrated ATP are often used. Ensure pipettes are properly calibrated. Prepare a master mix of reagents where possible to minimize pipetting variability.
Reaction Time Inconsistency Ensure the time from reaction initiation to termination is consistent for all wells. Staggering the addition of ATP or termination reagent can help maintain consistency across a plate.

References

Navigating Inconsistent Results in IGF1R Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and standardizing assays involving the Insulin-like Growth Factor 1 Receptor (IGF1R). Inconsistent results in IGF1R-related assays can be a significant source of frustration and can impede research progress. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common assays used to measure IGF1R activity?

A1: The primary methods for assessing IGF1R activity include:

  • Luciferase Reporter Assays: To measure the transcriptional activity of downstream signaling pathways.

  • Kinase Assays: To directly measure the phosphorylation of substrates by the IGF1R kinase domain.

  • Western Blotting: To detect the phosphorylation status of IGF1R and its downstream targets like Akt and ERK.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the total amount of IGF1R protein in a sample.

Q2: My luciferase reporter assay shows high variability between replicates. What are the likely causes?

A2: High variability in luciferase assays can stem from several factors, including inconsistent cell seeding, variations in transfection efficiency, and pipetting errors.[1][2] It is also crucial to ensure that the reagents, particularly the luciferin, are fresh and properly stored to maintain their activity.[1]

Q3: I am not detecting a signal for phosphorylated IGF1R in my Western blot, even after stimulating the cells with IGF-1. What should I do?

A3: This issue can arise from several factors. First, confirm that your cells are responsive to IGF-1. If you cannot detect the total IGF1R protein, there may be an issue with your primary antibody or lysis buffer.[3] For phosphorylated proteins, using a lysis buffer with phosphatase inhibitors is critical. Also, consider immunoprecipitation of total IGF1R before blotting for the phosphorylated form to enrich the protein of interest.[3]

Q4: My kinase assay results show a low signal-to-background ratio. How can I improve this?

A4: A low signal-to-background ratio in a kinase assay can be due to suboptimal concentrations of enzyme, substrate, or ATP.[4] It is important to perform an enzyme titration to determine the optimal amount of IGF1R for your assay. Additionally, ensure that your kinase buffer composition is correct and that the incubation times are appropriate.[4]

Q5: What is the significance of the PI3K/Akt and Ras/MAPK pathways in IGF1R signaling?

A5: The PI3K/Akt and Ras/MAPK pathways are the two primary signaling cascades activated by IGF1R.[5][6][7][8][9] The PI3K/Akt pathway is crucial for promoting cell survival and proliferation, while the Ras/MAPK pathway is primarily involved in cell growth and differentiation.[6][8] Dysregulation of these pathways is a hallmark of many cancers.

Troubleshooting Guides

Luciferase Reporter Assays
Problem Potential Cause Recommended Solution
Weak or No Signal Low transfection efficiency.Optimize the DNA-to-transfection reagent ratio and ensure high-quality plasmid DNA.[1][2]
Inactive luciferase reagent.Use freshly prepared luciferin and store it protected from light and on ice.[1]
Weak promoter activity.Consider using a stronger promoter to drive luciferase expression if possible.[1]
High Background Signal Contamination of reagents or samples.Use freshly prepared, sterile reagents and samples.
Assay plates are not suitable.Use white, opaque plates to minimize background luminescence from neighboring wells.[1][2]
High Variability Pipetting inaccuracies.Use a master mix for transfection and assay reagents to ensure consistency across wells.[2]
Inconsistent cell numbers.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Western Blotting for Phospho-IGF1R
Problem Potential Cause Recommended Solution
No Band for Total IGF1R Primary antibody not working.Verify the antibody's specificity and try different dilutions.
Insufficient protein in the lysate.Increase the amount of protein loaded onto the gel.
Incomplete cell lysis.Use a lysis buffer optimized for membrane proteins and ensure complete cell disruption.[10]
No Band for Phospho-IGF1R Phosphatase activity in the lysate.Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[10]
Low abundance of phosphorylated protein.Consider immunoprecipitating total IGF1R to enrich for the phosphorylated form before running the Western blot.[3]
Suboptimal antibody incubation.Incubate with the primary antibody overnight at 4°C to increase signal.
High Background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[10]
Secondary antibody concentration too high.Titrate the secondary antibody to find the optimal dilution.[10]
IGF1R Kinase Assays
Problem Potential Cause Recommended Solution
Low Signal Suboptimal enzyme concentration.Perform a titration of the IGF1R enzyme to determine the optimal amount for the assay.[4]
Incorrect buffer composition.Ensure the kinase buffer has the correct pH and concentrations of MgCl2, MnCl2, and DTT.[4]
High Background Non-specific phosphorylation.Include a negative control with no enzyme to determine the level of background signal.
Contaminated reagents.Use fresh, high-quality ATP and substrate.
Inconsistent Results Pipetting errors.Use calibrated pipettes and prepare master mixes for reagents.
Temperature fluctuations.Ensure a stable incubation temperature throughout the assay.

Experimental Protocols

Protocol: IGF1R Luciferase Reporter Assay

This protocol is a general guideline for a dual-luciferase reporter assay to measure the activity of a downstream transcription factor activated by IGF1R signaling.

  • Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the response element of interest and a Renilla luciferase control plasmid for normalization.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Stimulation: Treat the cells with IGF-1 or the compound of interest for the desired time.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Protocol: Western Blot for Phospho-IGF1R
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Serum-starve overnight, then stimulate with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IGF1R (e.g., pY1135/1136) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IGF1R or a housekeeping protein like GAPDH.

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras mTOR mTOR Akt->mTOR Raf Raf Ras->Raf CellSurvival Cell Survival & Proliferation mTOR->CellSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Differentiation ERK->CellGrowth

Caption: Simplified IGF1R signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Caption: General workflow for Western blotting.

References

preventing non-specific binding in IGF1Rtide-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing IGF1R-tide and other peptide-based assays. Our goal is to help you overcome common challenges, such as non-specific binding, to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Non-Specific Binding

High background signal due to non-specific binding (NSB) is a frequent issue in peptide-based assays. This guide provides a systematic approach to identify and resolve the root causes of NSB.

Problem: High Background Signal in Assay Wells

High background can obscure the specific signal, leading to reduced assay sensitivity and inaccurate results.[1][2][3] The primary causes are often related to inadequate blocking or washing.[2]

Potential Cause Recommended Solution
Inadequate Plate Blocking Optimize Blocking Buffer: - Choice of Blocker: Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1] If you are using a protein-based blocker and still experiencing high background, consider trying a protein-free blocking buffer to minimize cross-reactivity.[4][5] - Concentration: The concentration of the blocking agent is crucial. Too little will result in incomplete coverage of the plate, while too much could mask binding sites.[6] Try titrating the blocking agent concentration (e.g., 1-5% BSA) to find the optimal level.[2] - Incubation Time and Temperature: Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.[3]
Inefficient Washing Optimize Wash Protocol: - Number of Washes: Increase the number of wash cycles from 3 to 5 to more effectively remove unbound reagents.[3] - Wash Buffer Composition: Include a non-ionic detergent like Tween-20 (0.05% v/v) in your wash buffer (e.g., PBS-T or TBS-T) to help disrupt weak, non-specific interactions.[3][7] - Soak Time: Introducing a brief soak time (30-60 seconds) during each wash step can improve the removal of stubbornly bound non-specific molecules. - Wash Volume: Ensure the wash volume is sufficient to cover the entire well surface, typically 200-300 µL for a 96-well plate.
Sub-optimal Antibody/Reagent Concentration Titrate Reagents: - Primary/Secondary Antibodies: Excessively high concentrations of detection antibodies can lead to non-specific binding. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.[3] - Conjugate Concentration: Similarly, titrate the enzyme-conjugated streptavidin or secondary antibody to find the lowest concentration that still yields a robust signal.
Cross-Reactivity or Contamination Reagent and Sample Quality Control: - Reagent Purity: Ensure all buffers and reagents are freshly prepared and free from contamination.[2] - Secondary Antibody Specificity: If using a secondary antibody, ensure it is highly cross-adsorbed against the species of your sample to prevent non-specific binding.
Improper Plate Handling Maintain Plate Integrity: - Plate Drying: Do not allow the plate to dry out at any stage of the assay, as this can denature the coated peptide and expose non-specific binding sites. - Plate Sealing: Use fresh plate sealers for each incubation step to prevent cross-contamination and evaporation.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in IGF1R-tide assays?

A1: Non-specific binding refers to the attachment of assay components (like detection antibodies or enzymes) to the surfaces of the microplate wells where the IGF1R-tide peptide is not coated.[1] This is problematic because it generates a high background signal, which can mask the true signal from the specific interaction you are trying to measure. This reduces the assay's sensitivity and can lead to false-positive results.[8]

Q2: How do I choose the right blocking buffer for my peptide-based assay?

A2: The ideal blocking buffer effectively blocks non-specific sites without interfering with the specific binding of your peptide.[1] Common choices include protein-based blockers like 1-3% BSA or non-fat dry milk in a buffered saline solution (PBS or TBS).[7] For some assays, especially those with issues of cross-reactivity, synthetic, protein-free blockers may be a better option.[4] The best approach is to empirically test a few different blocking buffers to see which one provides the lowest background for your specific assay.

Q3: Can the type of microplate I use affect non-specific binding?

A3: Yes, the type of microplate can influence non-specific binding. High-binding plates are treated to have a higher affinity for proteins and peptides, which can sometimes lead to increased non-specific binding if not blocked properly. If you are experiencing persistent issues with high background, you might consider testing plates with a medium-binding surface.

Q4: How many wash steps are sufficient to reduce background noise?

A4: Typically, 3 to 5 wash cycles are recommended after each incubation step.[3] However, the optimal number of washes can depend on the affinity of your antibodies and the stringency required. If you have high background, increasing the number of washes is a good first step.

Q5: Should I include a detergent in my wash buffer?

A5: Yes, including a non-ionic detergent such as Tween-20 at a concentration of 0.05-0.1% in your wash buffer is highly recommended.[7] Detergents help to reduce surface tension and disrupt low-affinity, non-specific interactions, leading to a cleaner background.

Experimental Protocols

Detailed Protocol for a Generic IGF1R-tide Peptide ELISA

This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) using a coated IGF1R-tide peptide. Optimization of concentrations, incubation times, and temperatures may be necessary for your specific peptide and antibodies.

Materials:

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).[7]

  • IGF1R-tide Peptide: At a concentration of 1-10 µg/mL in Coating Buffer.

  • Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).[7]

  • Blocking Buffer: 1-3% BSA in PBST.[7]

  • Primary Antibody: Antibody specific to the IGF1R-tide or its binding partner, diluted in Blocking Buffer.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) secondary antibody, diluted in Blocking Buffer.

  • Substrate: TMB or other appropriate substrate for the enzyme conjugate.

  • Stop Solution: e.g., 2N H₂SO₄.

  • 96-well ELISA plates: High-binding, flat-bottom.

Procedure:

  • Peptide Coating:

    • Add 100 µL of the IGF1R-tide peptide solution to each well of the 96-well plate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.[7]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.[7]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.[7]

    • Incubate for 1-2 hours at 37°C.[7]

  • Primary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS IRS IGF1R->IRS Phosphorylation Shc Shc IGF1R->Shc Phosphorylation PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS Akt Akt/PKB PI3K->Akt Ras Ras Grb2_SOS->Ras mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression Experimental_Workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection Coat Coat Plate with IGF1R-tide Peptide Wash1 Wash Coat->Wash1 Block Block Non-Specific Sites Wash1->Block PrimaryAb Add Primary Antibody Block->PrimaryAb Wash2 Wash PrimaryAb->Wash2 SecondaryAb Add Enzyme-Conjugated Secondary Antibody Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Substrate Add Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Plate Stop->Read Troubleshooting_Logic Start High Background Signal? Check_Blocking Optimize Blocking (Buffer, Time, Conc.) Start->Check_Blocking Yes Check_Washing Optimize Washing (Cycles, Buffer, Volume) Check_Blocking->Check_Washing Still High Resolved Problem Resolved Check_Blocking->Resolved Resolved Check_Antibody Titrate Antibody Concentrations Check_Washing->Check_Antibody Still High Check_Washing->Resolved Resolved Check_Reagents Check Reagent Quality & Contamination Check_Antibody->Check_Reagents Still High Check_Antibody->Resolved Resolved Check_Reagents->Resolved Resolved Unresolved Issue Persists? Contact Technical Support Check_Reagents->Unresolved Still High

References

Validation & Comparative

A Researcher's Guide to Validating IGF1Rtide Phosphorylation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, endocrinology, and drug discovery, accurately measuring the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF1R) is crucial for understanding its signaling cascade and developing targeted therapeutics. The synthetic peptide, IGF1Rtide (Ac-KKKSPGEYVNIEFG), derived from the insulin receptor substrate 1 (IRS-1), serves as a specific and reliable substrate for in vitro IGF-1R kinase assays.[1] This guide provides a comprehensive comparison of mass spectrometry and other common biochemical methods for validating the phosphorylation of this compound, complete with experimental protocols and data to inform your choice of methodology.

At a Glance: Comparing Phosphorylation Validation Methods

The selection of an appropriate assay for validating this compound phosphorylation depends on various factors, including the required sensitivity, throughput, cost, and the specific scientific question being addressed. Below is a summary of the key characteristics of each method.

Method Principle Primary Application Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the peptide to detect the mass shift caused by phosphorylation.Definitive identification and localization of the phosphorylation site.High specificity and sensitivity; provides precise site of modification; suitable for complex mixtures.Requires specialized equipment and expertise; can be lower throughput; potential for ionization suppression.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to specifically capture and detect the phosphorylated peptide.High-throughput screening and quantitative analysis.High sensitivity and throughput; relatively simple protocol; non-radioactive.[3][4]Dependent on antibody specificity; may not distinguish between different phosphorylation sites on a larger substrate.
Radioactive Kinase Assay Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) into the peptide substrate.Direct and sensitive measurement of kinase activity.Highly sensitive; considered a "gold standard" for direct kinase activity measurement.[5][6]Involves handling of radioactive materials; generates radioactive waste; lower throughput.
Fluorescence-Based Assays Detects changes in fluorescence (e.g., FRET, polarization) or luminescence upon peptide phosphorylation or ATP depletion.High-throughput screening of kinase inhibitors.Non-radioactive; amenable to automation; real-time measurement is possible.[7][8][9]Indirect measurement of phosphorylation; susceptible to interference from fluorescent compounds.
Western Blotting Separates proteins/peptides by size, followed by detection with a phospho-specific antibody.Qualitative or semi-quantitative analysis in cell lysates (for full-length protein).Widely available equipment; provides information on protein size.Generally lower sensitivity and throughput for peptide analysis; less quantitative than other methods.

Delving Deeper: Methodologies and Workflows

A clear understanding of the experimental workflow is essential for successful implementation and data interpretation. The following sections provide detailed protocols for each validation method, accompanied by visual diagrams to illustrate the key steps.

Mass Spectrometry: The Gold Standard for Site Identification

Mass spectrometry offers unparalleled specificity for identifying and quantifying peptide phosphorylation. The typical workflow involves an in vitro kinase reaction, followed by sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Validating this compound Phosphorylation by Mass Spectrometry

  • In Vitro Kinase Assay:

    • Prepare a reaction mixture containing recombinant active IGF1R, this compound peptide (e.g., 250 µM), ATP, and a suitable kinase buffer.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution like 0.5% phosphoric acid.

  • Sample Preparation (Desalting):

    • Desalt the peptide sample using a C18 ZipTip or similar solid-phase extraction method to remove buffer components that can interfere with mass spectrometry analysis.

    • Elute the peptide in a solvent compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the phosphorylated and non-phosphorylated peptides based on their hydrophobicity.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ions corresponding to both the phosphorylated and non-phosphorylated this compound.

  • Data Analysis:

    • Analyze the MS/MS spectra to confirm the peptide sequence and identify the characteristic mass shift of 79.97 Da on the tyrosine residue, indicating phosphorylation.

    • Quantify the relative abundance of the phosphorylated and non-phosphorylated peptides by comparing the peak areas from the mass chromatograms.

experimental_workflow_mass_spectrometry cluster_kinase_reaction In Vitro Kinase Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis kr1 IGF1R Kinase kr_mix Reaction Mix kr1->kr_mix kr2 This compound kr2->kr_mix kr3 ATP kr3->kr_mix kr_result Phospho-IGF1Rtide kr_mix->kr_result Incubation sp1 Desalting (C18) kr_result->sp1 sp2 Elution sp1->sp2 an1 LC-MS/MS sp2->an1 an2 Data Analysis an1->an2

Mass Spectrometry Workflow for this compound Phosphorylation.
Alternative Validation Methods

While mass spectrometry is highly informative, other methods can provide valuable quantitative data, often with higher throughput.

This method relies on a sandwich or competitive ELISA format using an antibody that specifically recognizes the phosphorylated tyrosine on the this compound.

Experimental Protocol: Phospho-ELISA for this compound

  • Plate Coating: Coat a 96-well plate with a capture antibody that binds to the this compound peptide.

  • Kinase Reaction: Perform the in vitro kinase assay as described for the mass spectrometry protocol.

  • Sample Incubation: Add the kinase reaction samples to the coated wells and incubate to allow the peptide to bind to the capture antibody.

  • Detection:

    • Add a detection antibody that is specific for the phosphorylated tyrosine residue of this compound. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate to remove unbound detection antibody.

  • Signal Development: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of phosphorylated this compound.

This traditional method offers high sensitivity for quantifying kinase activity.

Experimental Protocol: Radioactive Kinase Assay for this compound

  • Kinase Reaction:

    • Prepare a reaction mixture containing IGF1R, this compound, kinase buffer, and [γ-³³P]-ATP.[5]

    • Incubate at room temperature for a set time (e.g., 40 minutes).

  • Stopping the Reaction: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper which binds the peptide substrate.

  • Washing: Wash the filter paper to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay for this compound

  • Kinase Reaction: Perform the in vitro kinase assay with IGF1R, this compound, and a non-radiolabeled ATP.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.[8]

comparison_workflow cluster_ms Mass Spectrometry cluster_elisa ELISA cluster_radio Radioactive Assay start In Vitro Kinase Reaction (IGF1R + this compound + ATP) ms1 Desalting start->ms1 elisa1 Capture on Plate start->elisa1 radio1 Use [γ-³³P]-ATP start->radio1 ms2 LC-MS/MS ms1->ms2 ms3 Phosphosite ID ms2->ms3 elisa2 Phospho-Ab Detection elisa1->elisa2 elisa3 Signal Reading elisa2->elisa3 radio2 Filter Binding radio1->radio2 radio3 Scintillation Counting radio2->radio3 igf1r_pathway ligand IGF-1 / IGF-2 igf1r IGF1R ligand->igf1r Binding & Activation irs1 IRS-1 igf1r->irs1 Phosphorylation pi3k PI3K irs1->pi3k Activation ras Ras irs1->ras Activation akt Akt pi3k->akt survival Cell Survival Metabolism akt->survival mapk MAPK ras->mapk proliferation Cell Proliferation mapk->proliferation

References

A Comparative Guide to Kinase Substrates: IGF1Rtide vs. Poly(Glu,Tyr)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the appropriate substrate is a critical step in designing accurate and reliable kinase assays. This guide provides a detailed comparison of two commonly used tyrosine kinase substrates: the specific peptide substrate, IGF1Rtide, and the generic random polymer, poly(Glu,Tyr). This comparison is intended to assist researchers in selecting the optimal substrate for their experimental needs, supported by biochemical data and detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundPoly(Glu,Tyr) 4:1
Type Specific Peptide SubstrateGeneric Random Polymer Substrate
Composition 14 amino acid peptide (KKKSPGEYVNIEFG)[1]Random copolymer of Glutamic Acid and Tyrosine
Origin Derived from human IRS-1 (residues 891-902)[1]Synthetic Polymer[2]
Molecular Weight ~1596 Da[1]20,000 - 50,000 Da[2]
Specificity High for specific kinases (e.g., IGF-1R, RET)[3]Broad, for a wide range of tyrosine kinases[2][4]
Kinetic Data Specific Km and Vmax values can be determined for individual kinases.Apparent Km and Vmax; values represent an average across multiple potential phosphorylation sites.
Assay Application Ideal for studying the activity of a specific kinase and for inhibitor screening where substrate specificity is important.Useful for general tyrosine kinase activity screening and for kinases where the specific substrate is unknown.[5]

Performance Comparison: Specificity and Efficiency

This compound, with its defined amino acid sequence derived from a known in vivo substrate of the Insulin-like Growth Factor 1 Receptor (IGF-1R), offers high specificity. This makes it an excellent tool for detailed kinetic studies and for screening inhibitors of IGF-1R and other kinases that recognize this specific sequence, such as RET kinase.[3] The defined structure of this compound allows for the determination of precise kinetic parameters (Km and Vmax), providing a clear measure of enzyme efficiency.

In contrast, poly(Glu,Tyr) is a random copolymer that presents multiple tyrosine residues in various contexts for phosphorylation. This heterogeneity makes it a "universal" substrate for a broad range of tyrosine kinases.[2][4] While this broad reactivity is advantageous for general screening purposes or when a specific substrate has not been identified, it comes at the cost of specificity. The kinetic parameters obtained with poly(Glu,Tyr) are an approximation, representing the average of multiple phosphorylation events at different sites within the polymer.

A study profiling 81 human protein tyrosine kinases demonstrated that while poly(Glu,Tyr) is a promiscuous substrate, specific peptide substrates, like those derived from CDK1 and IRS1 (similar in concept to this compound), show a more distinct pattern of selectivity for certain kinase sub-families.[4][6] This suggests that for targeted studies, a specific peptide substrate like this compound will yield more precise and interpretable results. However, the same study also showed that for some kinases like ABL, poly(Glu,Tyr) can be a highly active substrate.[4]

Experimental Protocols

Radiometric Filter Binding Kinase Assay using this compound

This protocol is adapted for a typical in vitro radiometric kinase assay to determine the activity of IGF-1R using this compound.

Materials:

  • Active IGF-1R kinase

  • This compound peptide substrate (KKKSPGEYVNIEFG)[7]

  • Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 0.1 mM EGTA, 0.1 mM Na₃VO₄, 0.1% β-mercaptoethanol)[7]

  • [γ-³³P]-ATP

  • Phosphoric Acid (0.5% and 0.425%)

  • Methanol

  • Phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare the kinase reaction mix by combining the Kinase Reaction Buffer, this compound (to a final concentration of 250 µM), and the active IGF-1R kinase.[7]

  • Initiate the reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction mixture for 40 minutes at room temperature.[7]

  • Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[7]

  • Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP.[7]

  • Perform a final wash with methanol.[7]

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

ELISA-Based Kinase Assay using Poly(Glu,Tyr)

This protocol describes a non-radioactive, ELISA-based method for measuring tyrosine kinase activity using poly(Glu,Tyr) as a substrate.

Materials:

  • Active tyrosine kinase

  • Poly(Glu,Tyr) 4:1

  • 96-well microtiter plates

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)

  • ATP

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with poly(Glu,Tyr) by incubating overnight at 4°C.

  • Wash the wells with PBS and block with 1% BSA in PBS.

  • Prepare the kinase reaction mixture in the Kinase Buffer, including the active kinase.

  • Add the kinase reaction mixture to the coated wells.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-30°C).

  • Stop the reaction and wash the wells extensively with PBS containing 0.05% Tween-20.

  • Add the anti-phosphotyrosine-HRP antibody and incubate for 30 minutes.

  • Wash the wells again to remove unbound antibody.

  • Add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

Signaling Pathways and Experimental Workflow

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS1 IRS-1 IGF1R->IRS1 Phosphorylation Grb2_SOS Grb2/SOS IGF1R->Grb2_SOS Recruitment PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R Signaling Pathway.

Kinase_Assay_Workflow cluster_reagents Reaction Components cluster_detection_methods Detection Methods Kinase Kinase Incubation Incubation (Time, Temperature) Kinase->Incubation Substrate Substrate (this compound or Poly(Glu,Tyr)) Substrate->Incubation ATP ATP (with [γ-³³P]-ATP or unlabeled) ATP->Incubation Detection Detection Incubation->Detection Radiometric Radiometric (Filter Binding) Detection->Radiometric ELISA ELISA (Anti-phosphotyrosine Ab) Detection->ELISA

Caption: General Kinase Assay Workflow.

Conclusion

The choice between this compound and poly(Glu,Tyr) as a kinase substrate fundamentally depends on the research question. For studies requiring high specificity, detailed kinetic analysis, and clear, interpretable data for a particular kinase like IGF-1R, the defined peptide substrate This compound is the superior choice. For broader, high-throughput screening of diverse tyrosine kinases or when the specific substrate is unknown, the generic polymer poly(Glu,Tyr) offers a convenient and effective, albeit less specific, alternative. Researchers should carefully consider the trade-offs between specificity and broad applicability when designing their kinase assays.

References

Unveiling the Selectivity of IGF1Rtide: A Comparative Guide to Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of IGF1Rtide, a synthetic peptide substrate derived from the Insulin Receptor Substrate 1 (IRS-1), with a panel of tyrosine kinases. Understanding the selectivity of this substrate is paramount for its effective use in high-throughput screening and kinase activity assays. This document presents a comparative overview of its phosphorylation by various tyrosine kinases, supported by experimental data and detailed protocols.

Executive Summary

This compound, with the sequence KKKSPGEYVNIEFG, corresponds to residues 891-902 of human IRS-1. It is a well-established substrate for the Insulin-like Growth Factor 1 Receptor (IGF-1R). Due to the high homology between the Insulin Receptor (IR) and IGF-1R, and their shared substrate IRS-1, significant cross-reactivity of this compound with the Insulin Receptor is expected and observed. This guide summarizes available data on the phosphorylation of an IRS-1-derived peptide by a broad range of tyrosine kinases, serving as a strong indicator of the cross-reactivity profile of this compound. The data reveals that while this compound is an excellent substrate for IGF-1R and IR, it exhibits a notable degree of promiscuity, being phosphorylated by several other tyrosine kinases, albeit to varying extents.

Comparative Analysis of Tyrosine Kinase Activity on an IRS-1 Derived Peptide

The following table summarizes the activity of a panel of 81 human protein tyrosine kinases on a ULight™-labeled IRS1 peptide (CKKSRGDYMTMQIG), which is derived from a well-characterized tyrosine phosphorylation site on IRS-1 (Tyr983). Given that this compound is also derived from IRS-1, this data provides a valuable surrogate for understanding its potential cross-reactivity. The data is presented as Signal to Background (S/B) ratios from a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. A higher S/B ratio indicates greater phosphorylation of the peptide by the respective kinase.

Kinase FamilyKinaseSignal to Background (S/B) Ratio
IGF1R/IR IGF1R High
INSR (IR) High
AblABL11.1
AckTNK2 (Ack1)1.1
ArgABL2 (Arg)1.1
AxIAXL1.2
BlkBLK1.1
BmxBMX1.2
BrkPTK6 (Brk)1.2
BtkBTK1.1
CskCSK1.1
DDRDDR11.1
DDR21.2
EGFREGFR1.3
ERBB21.2
ERBB41.4
EphAEPHA11.1
EPHA21.2
EPHA31.2
EPHA41.1
EPHA51.1
EPHA61.1
EPHA71.1
EPHA81.1
EphBEPHB11.2
EPHB21.2
EPHB31.2
EPHB41.2
EPHB61.0
FakPTK2 (Fak)1.1
FerFER1.2
FesFES1.4
FGFRFGFR11.2
FGFR21.2
FGFR31.1
FGFR41.1
FgrFGR1.1
FltFLT11.1
FLT31.2
FLT41.2
FynFYN1.1
HckHCK1.1
ItkITK1.1
JakJAK11.2
JAK21.2
JAK31.1
TYK21.1
KdrKDR (VEGFR2)1.2
KitKIT1.2
LckLCK1.1
LynLYN1.1
MerMERTK1.2
MetMET1.3
MuskMUSK1.1
PDGFRPDGFRA1.2
PDGFRB1.2
Pyk2PTK2B (Pyk2)1.1
RetRET2.5
RosROS11.3
SrcSRC1.1
SrmFRK (Srm)1.1
SykSYK1.1
TecTEC1.1
TieTIE11.1
TEK (Tie2)1.1
TrkNTRK11.2
NTRK21.2
NTRK31.2
TxkTXK1.1
Tyro3TYRO31.2
YesYES11.1
Zap70ZAP701.1

Note: While specific S/B ratios for IGF1R and INSR with the ULight-IRS1 peptide are not detailed in the source, peptides containing the YMXM motif, such as the one from IRS-1, are established as highly effective substrates for these receptors, indicating a high S/B ratio is expected. The data for RET kinase shows a notable S/B ratio of 2.5, suggesting significant phosphorylation.

Experimental Protocols

In Vitro Kinase Assay for Selectivity Profiling (Radiometric Assay)

This protocol describes a general method for assessing the phosphorylation of a peptide substrate, such as this compound, by a panel of tyrosine kinases using a radiometric assay.

Materials:

  • Recombinant human tyrosine kinases

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10 mM ATP solution (unlabeled)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture. For a final volume of 25 µL, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • 5 µL of diluted active tyrosine kinase

    • 5 µL of this compound substrate solution (e.g., to a final concentration of 100-200 µM)

    • 5 µL of distilled water

  • Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of ATP solution containing a mix of unlabeled ATP and [γ-³²P]ATP (final ATP concentration typically at or near the Km for each kinase).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Terminate the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip. The peptide substrate will bind to the paper, while the unincorporated ATP will not.

  • Washing: Wash the P81 paper strips multiple times (e.g., 3-4 times for 5 minutes each) in a large volume of wash buffer to remove unincorporated radiolabeled ATP. A final wash with acetone can facilitate drying.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity, often expressed as pmol of phosphate transferred per minute per mg of enzyme. Compare the activity of different kinases on the this compound substrate.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a non-radioactive alternative for high-throughput screening.

Materials:

  • Recombinant human tyrosine kinases

  • Biotinylated or ULight™-labeled this compound substrate

  • Kinase reaction buffer

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)

  • Streptavidin-conjugated acceptor fluorophore (if using a biotinylated peptide)

  • Stop solution (e.g., EDTA in detection buffer)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, labeled this compound substrate, and ATP in the kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for the desired duration (e.g., 60-120 minutes).

  • Detection: Stop the kinase reaction by adding a detection mixture containing EDTA and the Europium-labeled anti-phosphotyrosine antibody (and streptavidin-acceptor if applicable).

  • Incubation: Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at the acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) or Signal to Background (S/B) ratio. Higher ratios indicate higher levels of substrate phosphorylation.

Signaling Pathways and Experimental Workflows

IGF-1R and Insulin Receptor Signaling Pathways

This compound is derived from IRS-1, a key docking protein in both the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) signaling pathways. Upon ligand binding, these receptors autophosphorylate and then phosphorylate IRS-1 on multiple tyrosine residues. This creates docking sites for SH2 domain-containing proteins, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which regulate cell growth, proliferation, survival, and metabolism.[1][2][3]

IGF1R_IR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 phosphorylates IR Insulin Receptor IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Grb2_SOS Grb2/SOS IRS1->Grb2_SOS activates Akt Akt PI3K->Akt activates Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects leads to Ras Ras Grb2_SOS->Ras activates MAPK_cascade MAPK Cascade Ras->MAPK_cascade activates Growth_Proliferation Growth & Proliferation MAPK_cascade->Growth_Proliferation leads to IGF1 IGF-1 IGF1->IGF1R binds Insulin Insulin Insulin->IR binds

Caption: Simplified IGF-1R and Insulin Receptor signaling pathways.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a peptide substrate like this compound against a panel of tyrosine kinases.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Kinase_Panel Panel of Tyrosine Kinases Reaction_Setup Set up Kinase Reactions in 384-well plate Kinase_Panel->Reaction_Setup Peptide_Substrate This compound Substrate Peptide_Substrate->Reaction_Setup Reagents Assay Reagents (Buffer, ATP, etc.) Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add Detection Reagents (e.g., anti-pTyr Antibody) Incubation->Detection Measurement Measure Signal (e.g., TR-FRET) Detection->Measurement Data_Processing Calculate S/B Ratios or % Phosphorylation Measurement->Data_Processing Comparison Generate Cross-Reactivity Profile Data_Processing->Comparison

Caption: Workflow for tyrosine kinase selectivity profiling.

Conclusion

The data presented in this guide indicates that while this compound is a primary substrate for IGF-1R and the highly homologous Insulin Receptor, it also demonstrates cross-reactivity with other tyrosine kinases, most notably RET. For researchers using this compound in kinase assays, it is crucial to be aware of this potential for off-target phosphorylation, especially when screening for inhibitors of kinases other than IGF-1R/IR. The provided experimental protocols offer a framework for conducting in-house selectivity profiling to validate the specificity of this compound within the context of a specific kinase panel of interest. This comparative guide serves as a valuable resource for the informed application of this compound in kinase research and drug discovery.

References

Confirming the Specific Phosphorylation Site on IGF1Rtide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the specific phosphorylation site on the IGF1Rtide peptide substrate (KKKSPGEYVNIEFG), a derivative of human Insulin Receptor Substrate 1 (IRS-1) protein residues 891-902.[1] The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation, autophosphorylates and subsequently phosphorylates tyrosine residues on its substrates, including IRS-1.[2][3][4] This guide outlines key experimental approaches, presents data in a comparative format, and includes detailed protocols and pathway diagrams to facilitate your research.

Data Summary: Comparison of Experimental Outcomes

The following table summarizes expected quantitative outcomes from experiments designed to confirm the tyrosine residue as the specific phosphorylation site on this compound.

ExperimentWild-Type this compound (KKKSPGEYVNIEFG)Y-to-F Mutant this compound (KKKSPGFEVNIEFG)
In Vitro Kinase Assay (Relative Light Units - RLU) High RLU signal indicating ATP consumptionNear-background RLU signal
Mass Spectrometry (Observed Mass Shift) +80 Da shift corresponding to phosphorylationNo mass shift observed
LC-MS/MS Analysis (Phosphopeptide Identification) Identification of the phosphopeptide KKKSPGEY(p)VNIEFGNo phosphopeptide detected

Experimental Protocols

Herein are detailed methodologies for key experiments to validate the phosphorylation of this compound by the IGF-1R kinase.

In Vitro IGF-1R Kinase Assay

This protocol is designed to measure the phosphorylation of this compound by recombinant human IGF-1R.

Materials:

  • Recombinant active IGF-1R kinase domain

  • This compound peptide (Wild-Type and Y-to-F mutant)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[2]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, IGF-1R enzyme, and the this compound substrate (either wild-type or mutant).

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with kinase activity.[2]

  • Perform control reactions lacking the enzyme or the substrate to determine background levels.

Mass Spectrometry for Phosphorylation Site Confirmation

This protocol outlines the steps for identifying the specific phosphorylated residue on this compound using mass spectrometry.

Materials:

  • Products from the in vitro kinase assay

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Q-Exactive Orbitrap, Triple Quadrupole)

  • LC-MS/MS system

Procedure:

  • Following the in vitro kinase assay, desalt the peptide samples using C18 spin columns to remove buffer components and ATP.

  • Analyze the samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

  • Acquire full MS scans to identify peptides that exhibit a mass shift of +80 Da, which is indicative of a single phosphorylation event.[8]

  • Perform MS/MS fragmentation on the putative phosphopeptide.

  • Analyze the fragmentation pattern to pinpoint the exact location of the +80 Da modification on the peptide sequence. The presence of fragment ions (b- and y-ions) containing the modified tyrosine will confirm its phosphorylation.[5]

Site-Directed Mutagenesis

To definitively prove that the tyrosine residue is the sole phosphorylation site, a mutant version of the this compound peptide is used as a negative control.

Methodology:

  • Synthesize a mutant version of the this compound where the tyrosine (Y) residue is replaced by phenylalanine (F). Phenylalanine is structurally similar to tyrosine but lacks the hydroxyl group necessary for phosphorylation.[9]

  • Utilize this Y-to-F mutant peptide as a substrate in the in vitro kinase assay alongside the wild-type this compound.

  • Analyze the results from the kinase assay and mass spectrometry. The absence of phosphorylation on the mutant peptide provides strong evidence that the tyrosine residue is the specific site of modification.

Visualizing the Pathways and Workflows

The following diagrams illustrate the IGF-1R signaling pathway and the experimental workflow for confirming the phosphorylation site on this compound.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binding & Activation P_IGF1R p-IGF-1R (Active) IGF1R->P_IGF1R Autophosphorylation IRS1 IRS-1 P_IGF1R->IRS1 Recruitment p_IRS1 p-IRS-1 IRS1->p_IRS1 Phosphorylation (on Tyrosine) Downstream Downstream Signaling (PI3K/Akt, MAPK) p_IRS1->Downstream

Caption: IGF-1R signaling pathway leading to IRS-1 phosphorylation.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Experimentation cluster_analysis Data Analysis WT_peptide Wild-Type this compound (KKKSPGEYVNIEFG) Kinase_Assay In Vitro Kinase Assay with IGF-1R WT_peptide->Kinase_Assay Mutant_peptide Mutant this compound (KKKSPGFEVNIEFG) Mutant_peptide->Kinase_Assay MS_Analysis Mass Spectrometry (LC-MS/MS) Kinase_Assay->MS_Analysis Phosphorylation_Detected Phosphorylation Detected (+80 Da mass shift) MS_Analysis->Phosphorylation_Detected WT No_Phosphorylation No Phosphorylation MS_Analysis->No_Phosphorylation Mutant Site_Confirmed Tyrosine Site Confirmed Phosphorylation_Detected->Site_Confirmed No_Phosphorylation->Site_Confirmed

Caption: Experimental workflow for phosphorylation site confirmation.

References

Validating Kinase Inhibition Data for IGF1Rtide: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of kinase inhibition data is paramount. This guide provides a comprehensive comparison of various assay methodologies for validating kinase inhibition data obtained using the IGF1Rtide substrate, with a focus on experimental protocols, data presentation, and the logical workflows involved.

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a key target for therapeutic intervention. This compound, a synthetic peptide substrate derived from insulin receptor substrate-1 (IRS-1), is a commonly used tool for assessing the activity of IGF-1R and other tyrosine kinases. However, validating the inhibition data generated using this substrate is a critical step to ensure the reliability and reproducibility of findings. This guide explores the traditional radiometric assay using this compound and compares it with several non-radiometric alternatives, providing detailed protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Kinase Inhibition Assay Performance

The choice of a kinase assay often depends on a balance of factors including sensitivity, throughput, cost, and the specific research question. Below is a summary of key performance indicators for various assays used to validate IGF-1R inhibition.

Assay MethodPrincipleTypical IC50 Range for IGF-1R InhibitorsZ'-FactorAdvantagesDisadvantages
This compound Radiometric Assay Measures the incorporation of 32P or 33P from ATP into the this compound substrate.nM to µMGenerally > 0.7Direct measurement of enzymatic activity, high sensitivity, considered the "gold standard".[1][2][3]Requires handling of radioactive materials, low throughput, generates radioactive waste.[4][5]
ADP-Glo™ Kinase Assay Luminescent assay that measures the amount of ADP produced in the kinase reaction.nM to µM> 0.7High sensitivity, high throughput, non-radioactive, universal for any ADP-generating enzyme.[5]Indirect measurement, potential for interference from ATPases.
HTRF® Kinase Assay Homogeneous Time-Resolved Fluorescence (TR-FRET) assay that detects the phosphorylation of a biotinylated substrate.nM to µM> 0.7Homogeneous "mix-and-read" format, high throughput, good sensitivity, reduced background interference.Indirect measurement, requires specific antibodies and labeled substrates.
LanthaScreen® Kinase Assay TR-FRET based assay that measures the binding of a fluorescently labeled tracer to the kinase.nM to µM> 0.7Can be used for both active and inactive kinases, allows for continuous reading to study binding kinetics.Indirect measurement of inhibition, requires specific tracers and antibodies.
Caliper Mobility Shift Assay Microfluidics-based assay that separates phosphorylated and non-phosphorylated substrates by electrophoresis.nM to µM> 0.7Direct measurement of substrate conversion, high precision, low sample consumption.Requires specialized instrumentation, can be lower throughput than plate-based assays.

The IGF-1R Signaling Pathway

The IGF-1R is a receptor tyrosine kinase that, upon binding its ligands (IGF-1 or IGF-2), undergoes autophosphorylation and activates downstream signaling cascades. The two primary pathways are the PI3K/AKT and the Ras/MAPK pathways, which are crucial for cell growth, proliferation, and survival.[6][7][8][9][10]

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 pY Shc Shc IGF1R->Shc pY PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified IGF-1R signaling pathway.

Experimental Protocols

Detailed methodologies for the various kinase assays are provided below to facilitate their implementation and comparison.

This compound Radiometric Assay Protocol

This traditional method is often considered the gold standard for its direct measurement of kinase activity.[2][11]

Materials:

  • Active IGF-1R kinase

  • This compound peptide substrate (e.g., KKKSPGEYVNIEFG)[12][13]

  • [γ-33P]ATP or [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid solution (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase buffer, active IGF-1R kinase, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP (final concentration typically at or near the Km for ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a small aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition based on the radioactivity counts in the presence and absence of the inhibitor.

Alternative Non-Radiometric Assay Protocols

These assays offer higher throughput and avoid the use of radioactive materials.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Active IGF-1R kinase

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Set up the kinase reaction with IGF-1R, this compound, ATP, and the test inhibitor.

  • Incubate at the desired temperature and for the optimal time.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

This TR-FRET assay detects the phosphorylation of a biotinylated substrate.

Materials:

  • Active IGF-1R kinase

  • Biotinylated this compound substrate

  • ATP

  • Kinase reaction buffer

  • Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • HTRF-compatible plate reader

Procedure:

  • Perform the kinase reaction by incubating the kinase, biotinylated substrate, ATP, and inhibitor.

  • Stop the reaction by adding a detection mixture containing EDTA, Eu3+-labeled antibody, and Streptavidin-XL665.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

  • Measure the TR-FRET signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor/donor) to determine the extent of substrate phosphorylation.

Workflow for Validating Kinase Inhibition Data

A robust validation workflow involves a multi-step process that progresses from initial screening to detailed characterization of the inhibitor. This ensures that the observed inhibition is specific and reproducible.

Kinase_Inhibitor_Validation_Workflow Primary_Screen Primary Screen (e.g., HTRF, ADP-Glo) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Validation (e.g., Radiometric, Mobility Shift) Hit_Confirmation->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Orthogonal_Assay->Selectivity_Profiling Cellular_Assay Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity_Profiling->Cellular_Assay In_Vivo In Vivo Efficacy Studies Cellular_Assay->In_Vivo

Figure 2. A typical workflow for kinase inhibitor validation.

1. Primary Screening: High-throughput screening (HTS) of a compound library is typically performed using a non-radiometric, homogeneous assay like HTRF or ADP-Glo due to their speed and scalability.

2. Hit Confirmation and Dose-Response: Compounds that show significant inhibition in the primary screen ("hits") are then re-tested in the same assay to confirm their activity. A dose-response curve is generated to determine the IC50 value.

3. Orthogonal Assay Validation: To rule out assay-specific artifacts, confirmed hits are tested in an orthogonal assay that utilizes a different detection technology. For example, a hit from a fluorescence-based assay could be validated using a direct enzymatic assay like the radiometric or mobility shift assay.

4. Selectivity Profiling: The inhibitor is screened against a panel of other kinases to determine its selectivity. This is crucial for understanding potential off-target effects.

5. Cell-Based Assays: The activity of the inhibitor is then assessed in a cellular context to confirm target engagement and its effect on the downstream signaling pathway.

6. In Vivo Studies: Finally, the efficacy of the inhibitor is evaluated in animal models to determine its therapeutic potential.

By following a structured validation workflow and carefully selecting the appropriate assay methodologies, researchers can confidently and accurately characterize the activity of kinase inhibitors targeting the IGF-1R pathway.

References

A Researcher's Guide to Confirming Kinase Inhibitor Specificity for RET using the IGF1Rtide Substrate System

Author: BenchChem Technical Support Team. Date: November 2025

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein whose aberrant activation is a known driver in several types of cancer, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2][3][4] This has made RET a prime target for therapeutic intervention. The development of specific RET inhibitors is a significant challenge due to the high degree of similarity within the human kinome.[5] This guide provides a comprehensive framework for researchers to confirm the specificity of novel compounds for RET kinase, utilizing the well-established IGF1Rtide peptide as a substrate in biochemical assays and comparing performance against benchmark inhibitors.

Understanding the Tools: RET Kinase and the this compound Substrate

RET is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and differentiation.[3][4] In the context of drug discovery, inhibitor specificity is paramount to minimize off-target effects and associated toxicities.[1][5]

This compound is a synthetic peptide with the sequence KKKSPGEYVNIEFG, derived from human insulin receptor substrate 1 (IRS-1).[6][7] It is not an inhibitor, but a substrate that is efficiently phosphorylated by RET kinase.[7][8] Therefore, it serves as an essential tool in biochemical assays designed to measure the enzymatic activity of RET and, consequently, the potency of compounds that inhibit this activity.

Experimental Strategy for Determining Specificity

Confirming specificity is not a single experiment but a multi-faceted process. It involves quantifying the inhibitor's potency against its intended target (RET) and comparing it to its potency against a wide range of other kinases.

G cluster_workflow Kinase Inhibitor Specificity Workflow TestCompound Test Compound PrimaryAssay Primary Biochemical Assay (RET + this compound) TestCompound->PrimaryAssay Evaluate Potency KinomeScan Kinome-Wide Selectivity Screen (Large Kinase Panel) TestCompound->KinomeScan Evaluate Selectivity CellAssay Cell-Based Assay (e.g., RET-fusion cell line) TestCompound->CellAssay Validate in Cells IC50_RET Determine IC50 for RET PrimaryAssay->IC50_RET SpecificityProfile Generate Specificity Profile (Selectivity Score) IC50_RET->SpecificityProfile OffTarget_IC50 Determine IC50 for Off-Target 'Hits' KinomeScan->OffTarget_IC50 OffTarget_IC50->SpecificityProfile Downstream_Inhibition Confirm Inhibition of Downstream Signaling CellAssay->Downstream_Inhibition Downstream_Inhibition->SpecificityProfile

Figure 1. Experimental workflow for determining RET kinase inhibitor specificity.

The core workflow involves three main stages:

  • Primary Biochemical Assay: Determine the half-maximal inhibitory concentration (IC50) of the test compound against RET kinase using this compound as the substrate.

  • Kinome Selectivity Profiling: Screen the compound against a broad panel of other kinases to identify off-target interactions. Follow-up IC50 measurements are performed for any significant "hits."[5][9]

  • Cell-Based Validation: Confirm that the compound inhibits RET signaling in a cellular environment, typically using cancer cell lines with known RET mutations or fusions.

Data Presentation: Comparing Inhibitor Performance

Quantitative data from these experiments should be organized to facilitate direct comparison. A selectivity score can be calculated by dividing the off-target IC50 by the on-target RET IC50. A higher score indicates greater selectivity.

CompoundRET IC50 (nM)KDR (VEGFR2) IC50 (nM)EGFR IC50 (nM)Selectivity Score (vs. KDR)Selectivity Score (vs. EGFR)
Test Compound X 51,500>10,000300>2,000
Selpercatinib <16905,800>690>5,800
Pralsetinib <1221,700>22>1,700
Vandetanib 41.6240.46
Cabozantinib 1.50.031,1000.02733

Table 1: Comparative profile of a hypothetical "Test Compound X" against known selective (Selpercatinib, Pralsetinib) and multi-kinase (Vandetanib, Cabozantinib) RET inhibitors. Data for known inhibitors is illustrative and based on publicly available information. Higher selectivity scores indicate better specificity for RET over the off-target kinase.

Detailed Experimental Protocols

Biochemical RET Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with RET activity. Inhibition of RET results in a lower signal. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[7]

Materials:

  • Recombinant Human RET kinase (active)

  • This compound peptide substrate

  • Test Compound and Control Inhibitors (e.g., Selpercatinib)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or control. For "no inhibitor" controls, add buffer with DMSO.

  • Add 5 µL of a solution containing RET kinase and this compound substrate in reaction buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for RET).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-RET

This protocol assesses the ability of a test compound to inhibit RET autophosphorylation in a relevant cancer cell line (e.g., a lung adenocarcinoma line with a KIF5B-RET fusion).

G cluster_pathway Simplified RET Signaling Pathway Ligand GDNF Ligand GFRa GFRα RET RET Receptor GFRa->RET Binds pRET p-RET (Active Kinase) RET->pRET Dimerization & Autophosphorylation RAS RAS/MAPK Pathway pRET->RAS PI3K PI3K/AKT Pathway pRET->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor RET Inhibitor (Test Compound) Inhibitor->pRET Blocks

Figure 2. Simplified RET signaling pathway and the point of intervention for a kinase inhibitor.

Materials:

  • RET-fusion positive cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound and Control Inhibitors

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Anti-phospho-RET (Tyr905), Anti-total-RET, Anti-Actin (loading control)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

  • Scrape the cell lysate, collect it, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize protein amounts and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total RET and a loading control (e.g., Actin) to ensure equal protein loading.

  • Quantify band intensity to determine the concentration-dependent inhibition of RET phosphorylation.

By following this structured approach—combining potent on-target biochemical assessment with broad off-target profiling and cellular validation—researchers can rigorously and objectively confirm the specificity of a candidate inhibitor for RET kinase, providing the critical data needed for further drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of IGF1Rtide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of synthetic peptides like IGF1Rtide is a critical component of laboratory safety and environmental responsibility. While specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle its disposal with the same rigor as any other laboratory chemical.[1][2] Adherence to institutional and regulatory guidelines is paramount to ensure the safety of personnel and the environment.[3][4]

Core Principles of Peptide Waste Management

The fundamental principle of peptide disposal is to treat it as chemical waste, not as general refuse.[4] Peptides should never be disposed of down the drain or in the regular trash, as this can pose environmental and health risks.[3] It is essential to consult your institution's Environmental Health & Safety (EHS) office for specific guidance, as they will be familiar with local and federal regulations.[4][5]

Quantitative Data and Safety Parameters

ParameterSpecificationSource
Purity ≥95% by HPLC[6][7]
Form Lyophilized powder[6][7]
Storage Temperature -20°C[3][5][6]
Stability 1 year at -20°C from date of shipment[1]
Reconstitution Reconstitute in 25 mM Tris-HCl, pH 7.5 solution to a final concentration of 1mg/mL.[6]
Personal Protective Equipment (PPE) Chemical safety goggles, compatible chemical-resistant gloves.[1][2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused peptide, contaminated labware, and spill cleanup materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all contaminated solid materials, such as pipette tips, gloves, and empty vials, into a designated, clearly labeled hazardous waste container.[5]

    • The container should be rigid, leak-proof, and have a secure lid.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.[1]

    • Absorb the spilled material with an inert absorbent material like sand or vermiculite.[1]

    • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1]

2. Labeling and Documentation:

  • Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

  • Maintain a detailed disposal log that includes the material's identity, lot number, quantity, disposal date, and the method used.[4] This documentation is crucial for regulatory compliance and institutional audits.[4]

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential leaks.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all instructions provided by the EHS office for the final disposal process, which may include incineration or other specialized chemical waste treatments.[5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

IGF1Rtide_Disposal_Workflow cluster_prep Waste Generation cluster_segregation Segregation & Collection cluster_procedure Disposal Procedure cluster_final Final Disposition A Unused this compound (Solid/Liquid) E Designated Hazardous Waste Container (Liquid) A->E B Contaminated Labware (Tips, Vials, Gloves) D Designated Hazardous Waste Container (Solid) B->D C Spill Material C->D F Label Waste Container (Name, Date, Hazard) D->F E->F G Maintain Disposal Log F->G H Store in Secure Designated Area G->H I Contact EHS for Pickup H->I J Professional Hazardous Waste Disposal I->J

This compound Disposal Workflow

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IGF1Rtide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount to groundbreaking discovery. This guide provides essential safety and logistical information for the handling of IGF1Rtide, a peptide substrate crucial for in vitro kinase assays. Adherence to these protocols is vital for protecting personnel, maintaining experimental integrity, and ensuring proper disposal.

While the toxicological properties of this compound have not been fully investigated, it is imperative to treat it with due caution as a potentially harmful substance through inhalation, ingestion, or skin absorption.[1] Standard laboratory precautions should be observed at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications & Rationale
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Double-gloving may be considered when handling the lyophilized powder.[2]
Body Protection Laboratory CoatProtects skin and personal clothing from potential splashes of the reconstituted peptide solution.[2][3]
Eye Protection Safety Glasses with Side Shields or GogglesEssential for preventing accidental splashes from reaching the eyes.[2]
Respiratory Protection Face MaskRecommended when handling the lyophilized powder to prevent inhalation.[2]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory. The following workflow diagram illustrates the key stages.

G cluster_receiving Receiving & Storage cluster_preparation Preparation for Use cluster_handling Experimental Use cluster_disposal Disposal receiving 1. Receipt of Shipment Verify product integrity and match with order. storage 2. Secure Storage Store lyophilized powder at -20°C, desiccated and protected from light. receiving->storage Immediate Transfer equilibration 3. Equilibration Allow vial to reach room temperature before opening to prevent condensation. storage->equilibration For Immediate Use reconstitution 4. Reconstitution Dissolve in sterile buffer (e.g., 25 mM Tris-HCl, pH 7.5) to a stock concentration. equilibration->reconstitution aliquoting 5. Aliquoting Divide the stock solution into single-use aliquots to avoid freeze-thaw cycles. reconstitution->aliquoting experiment 6. In-Vitro Kinase Assay Use as a substrate for IGF-1R kinase assays following specific experimental protocol. aliquoting->experiment Use in Assay waste_collection 7. Waste Collection Collect all contaminated materials (tips, tubes, gloves) in a designated hazardous waste container. experiment->waste_collection Post-Experiment disposal 8. Final Disposal Dispose of waste according to institutional and local environmental regulations. waste_collection->disposal

Caption: Experimental workflow for handling this compound from receipt to disposal.

Experimental Protocol: Reconstitution and Use of this compound

This protocol outlines the steps for preparing and using this compound as a substrate in an in-vitro kinase assay.

Materials:

  • Lyophilized this compound

  • Sterile reconstitution buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for approximately 15-30 minutes to prevent moisture condensation.[2]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Carefully open the vial and add the calculated volume of reconstitution buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex to dissolve the peptide completely. Avoid vigorous shaking which can cause degradation.

  • Aliquoting:

    • To prevent repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[4]

    • Store these aliquots at -20°C or, for long-term storage, at -80°C.[3]

  • Use in Kinase Assay:

    • When ready to use, thaw a single aliquot.

    • Dilute the stock solution to the final working concentration (e.g., 250 µM) in the appropriate kinase assay buffer as per your specific experimental design.[5]

This compound in the IGF-1 Signaling Pathway

This compound is a peptide sequence derived from the human Insulin Receptor Substrate 1 (IRS-1).[6] In a research context, it serves as a substrate for the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase. The following diagram illustrates the IGF-1 signaling pathway and the role of IRS-1, from which this compound is derived.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (IGF-1R) (Tyrosine Kinase) IGF1->IGF1R Binds & Activates IRS1 IRS-1 (Substrate) IGF1R->IRS1 Phosphorylates This compound This compound (Peptide Substrate for Assay) IRS1->this compound Derived from PI3K PI3K IRS1->PI3K Activates GRB2 GRB2/SOS IRS1->GRB2 AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAS Ras GRB2->RAS MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: The IGF-1 signaling pathway and the origin of the this compound substrate.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and any unused peptide solution, must be considered chemical waste.

  • Collection: Place all contaminated solid and liquid waste into a clearly labeled, leak-proof hazardous waste container.

  • Final Disposal: The sealed hazardous waste container should be collected and disposed of by the institution's environmental health and safety office in accordance with all local, state, and federal regulations. Never dispose of this compound or its contaminated materials in the general trash or down the drain.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource
Molecular Weight 1595.83 g/mol [6]
Purity ≥95% (as determined by HPLC)[1][6]
Form Lyophilized powder[1]
Storage Temperature -20°C[1][4]
Amino Acid Sequence KKKSPGEYVNIEFG[6]

By integrating these safety protocols, operational plans, and handling procedures into your laboratory's standard operating procedures, you can effectively mitigate risks and ensure the integrity of your research when working with this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.